4,4'-Iminodiphenol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-hydroxyanilino)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,13-15H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSGASMDKSUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-24-0 | |
| Record name | Phenol, 4,4′-iminobis-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
4,4'-Iminodiphenol hydrochloride CAS 1965310-24-0 properties
An In-Depth Technical Guide to 4-Aminophenol Hydrochloride: Properties, Applications, and Analytical Methodologies
A Note on the Subject Compound: This guide addresses the properties and applications of 4-Aminophenol hydrochloride (CAS 51-78-5) . The initial topic requested was 4,4'-Iminodiphenol hydrochloride (CAS 1965310-24-0). However, a comprehensive search of scientific literature and chemical databases revealed a significant lack of available technical data for the latter compound. In contrast, 4-Aminophenol and its hydrochloride salt are structurally related, extensively documented, and widely used in research and industry. It is a critical precursor in the synthesis of major pharmaceuticals and serves as a valuable reference standard. Therefore, to provide a scientifically robust and useful guide for researchers, this document focuses on the well-characterized 4-Aminophenol hydrochloride.
Introduction
4-Aminophenol (p-aminophenol) is an aromatic organic compound featuring both a hydroxyl and an amino functional group attached to a benzene ring at the para (1,4) position.[1] Its hydrochloride salt is a common and stable form used for handling and in various synthetic procedures.[2] This compound is of paramount commercial and scientific importance, primarily serving as a key intermediate in the synthesis of analgesic and antipyretic drugs, most notably paracetamol (acetaminophen). It also finds applications in the dye industry, as a photographic developer, and as a certified reference material for pharmaceutical quality control.[3][4] This guide provides a detailed overview of its chemical properties, synthesis, applications, analytical methods, and safety protocols, tailored for professionals in chemical research and drug development.
Chemical Identity and Physicochemical Properties
4-Aminophenol hydrochloride is the salt formed from the reaction of the weakly basic amino group of 4-aminophenol with hydrochloric acid. This conversion to the hydrochloride salt increases its water solubility and stability.[5]
Caption: Chemical structure of 4-Aminophenol Hydrochloride.
The core properties of 4-Aminophenol and its hydrochloride salt are summarized below. These values are critical for designing synthetic routes, developing analytical methods, and establishing safe handling procedures.
| Property | Value | Source(s) |
| CAS Number | 51-78-5 (Hydrochloride); 123-30-8 (Free Base) | [6][7] |
| Molecular Formula | C₆H₈ClNO (Hydrochloride); C₆H₇NO (Free Base) | [6] |
| Molecular Weight | 145.59 g/mol (Hydrochloride) | [3] |
| Appearance | White to cream or pale brown crystalline powder | [7] |
| Melting Point | 300-305 °C (decomposes) (Hydrochloride) | [8] |
| pKa | 5.48 (amino group); 10.30 (phenol group) (Free Base) | [1][9] |
| Solubility | Free Base: Moderately soluble in alcohols; can be recrystallized from hot water. Very soluble in DMSO; soluble in acetonitrile, ethyl acetate, acetone. Slightly soluble in toluene, diethyl ether.[1][9][10] | |
| Hydrochloride: Very soluble in water.[9] |
Synthesis and Laboratory Protocols
Synthesis Pathway
The most common industrial and laboratory synthesis of 4-aminophenol is through the catalytic hydrogenation of 4-nitrophenol.[1] This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The nitro group is selectively reduced to an amine without affecting the phenol group or the aromatic ring.
Caption: General synthesis pathway for 4-Aminophenol HCl.
Experimental Protocol: Purification of 4-Aminophenol via Hydrochloride Salt Formation
Commercial grades of 4-aminophenol often contain colored impurities from oxidative polymerization.[5] A common laboratory procedure involves purification by conversion to the hydrochloride salt, treatment with decolorizing carbon, and subsequent neutralization to recover the purified free base.
Objective: To purify practical-grade 4-aminophenol for use in synthesis.
Materials:
-
Practical-grade 4-aminophenol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Decolorizing charcoal (Norit®)
-
Sodium acetate solution
-
125 mL Erlenmeyer flask, steam bath, filtration apparatus
Procedure:
-
Dissolution: In a 125-mL Erlenmeyer flask, combine 2.1 g of crude 4-aminophenol with 35 mL of water.[5]
-
Salt Formation: Add 1.5 mL of concentrated HCl to the suspension. Swirl the flask to dissolve the amine as its water-soluble hydrochloride salt. The solution will likely be dark.[5]
-
Decolorization: Add approximately 0.3-0.4 g of decolorizing charcoal to the solution. Heat the mixture on a steam bath for 5-10 minutes, swirling occasionally.[5] The charcoal adsorbs the colored polymeric impurities.
-
Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be significantly lighter in color.
-
Neutralization & Precipitation: To the warm filtrate, add a neutralizing agent like a sodium acetate solution. This neutralizes the HCl, converting the soluble amine hydrochloride back to the free 4-aminophenol, which is less soluble and will precipitate out of the solution.[5]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the purified 4-aminophenol crystals by vacuum filtration and wash with cold water.
-
Drying: Dry the crystals in a desiccator or a low-temperature oven.
Applications in Drug Development and Industry
The primary utility of 4-aminophenol lies in its role as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: It is the direct precursor to paracetamol (acetaminophen), one of the most widely used over-the-counter pain relievers and fever reducers in the world. The synthesis involves the acylation of the amino group of 4-aminophenol with acetic anhydride. It is also an intermediate for other drugs like clofibrate.
-
Reference Standard: Due to its importance as a precursor and potential impurity, 4-aminophenol hydrochloride is used as a certified pharmaceutical secondary standard for quality control.[3] It is employed in analytical methods like HPLC and GC to identify and quantify the analyte in pharmaceutical formulations.[3][8]
-
Dye and Polymer Industry: 4-aminophenol is a precursor for sulfur dyes, acid dyes, and fur dyes. It also serves as an intermediate in the synthesis of specialty polymers and chemicals used in coatings and adhesives.[4]
-
Photographic Developer: Under the trade name Rodinal, 4-aminophenol is a classic developing agent for black-and-white film, where it reduces silver halide crystals to metallic silver.[1][4]
Analytical Methodologies
Accurate quantification of 4-aminophenol is crucial, especially in pharmaceutical manufacturing where it can be a starting material or a degradation product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique.
Protocol: RP-HPLC Analysis of 4-Aminophenol
Objective: To separate and quantify 4-aminophenol from related compounds.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size).[11]
Mobile Phase & Conditions:
-
Mobile Phase: A mixture of 60% aqueous potassium phosphate buffer (e.g., 8.0 mM KH₂PO₄ buffered to pH 6.5 with Na₂HPO₄) and 40% methanol.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV spectrophotometric detector set at 232 nm.[11]
-
Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-aminophenol hydrochloride reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-250 mg/L).[11]
-
Sample Preparation: Dissolve the sample to be analyzed (e.g., reaction mixture, drug product) in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Injection & Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standards and samples onto the HPLC system.
-
Data Processing: Identify the 4-aminophenol peak based on its retention time compared to the standard. Quantify the amount in the sample by correlating its peak area with the calibration curve.
Toxicology and Safe Handling
4-Aminophenol and its hydrochloride salt are hazardous substances that require careful handling.[2][12]
Key Toxicological Concerns:
-
Toxicity: Harmful if swallowed or inhaled.[12] Acute exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing cyanosis (bluish skin).[2][6]
-
Organ Damage: It is a known nephrotoxin (toxic to the kidneys).[13] Studies indicate it can cause damage to renal proximal tubules.[13]
-
Irritation & Sensitization: Causes skin and serious eye irritation.[14][15] It may also cause skin sensitization (an allergic reaction upon re-exposure) and asthmatic attacks in sensitive individuals.[2][6]
-
Genotoxicity: Suspected of causing genetic defects.[12]
Safety and Handling Protocol
Caption: Workflow for safe handling of 4-Aminophenol HCl.
| Precautionary Step | Description | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. | [2][16] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. | [14][15] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [2][14][15] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light and air, as the compound can darken upon exposure. Store under an inert atmosphere for long-term stability. | [2][16] |
| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | [2][14] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists. | [2][14] |
| First Aid (Ingestion) | Do NOT induce vomiting. If victim is conscious, rinse mouth and give 2-4 cupfuls of water. Seek immediate medical attention. | [2] |
| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2] |
| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations. | [15][16] |
Conclusion
4-Aminophenol hydrochloride is a foundational chemical for both industrial-scale manufacturing and laboratory research. Its significance as the primary precursor to paracetamol underscores its importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is essential for optimizing synthetic procedures, while knowledge of its analytical methodologies is critical for ensuring the purity and quality of resulting products. Adherence to strict safety and handling protocols is mandatory due to its significant toxicological profile. This guide provides the core technical information necessary for the safe and effective use of this vital compound.
References
- ChemicalBook. (n.d.). 4,4'-Iminodiphenol hydrochloride | 1965310-24-0.
- SDS US. (2023, September 13).
- TargetMol. (n.d.). Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Aminodiphenylamine Hydrochloride.
- Tokyo Chemical Industry. (2025, November 20). SAFETY DATA SHEET - 4-Aminodiphenylamine Hydrochloride.
- Fisher Scientific. (2010, September 2). SAFETY DATA SHEET - p-Aminophenol.
- Greenbook.net. (2010, January 25). MATERIAL SAFETY DATA SHEET.
- (2025, August 10).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis).
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 2,4-Diaminophenol dihydrochloride.
- Wikipedia. (n.d.). 4-Aminophenol.
- PubChem. (n.d.). 4-Aminophenol | C6H7NO | CID 403.
- Sigma-Aldrich. (n.d.). 4-Aminophenol hydrochloride Pharmaceutical Secondary Standard.
- Haz-Map. (n.d.). 4-Aminophenol hydrochloride - Hazardous Agents.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
- Thermo Fisher Scientific. (n.d.). 4,4'-Diaminodiphenyl sulfone, 98%.
- Thermo Fisher Scientific. (n.d.). 4,4'-Sulfonyldiphenol, 99.7%.
- Neogen. (2025, September 3).
- ChemicalBook. (n.d.). 4-Aminophenol | 123-30-8.
- Cayman Chemical. (n.d.). 4'-methyl-α-Pyrrolidinohexanophenone (hydrochloride).
- Cayman Chemical. (n.d.). 4-fluoro-α-Ethylaminovalerophenone (hydrochloride).
- Cayman Chemical. (n.d.). 4'-Methyl-N-methylhexanophenone (hydrochloride).
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- PubChem. (n.d.). 4,4'-Diaminodiphenylamine sulfate | C12H15N3O4S | CID 104599.
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- NIST. (n.d.). Phenol, 4-amino-.
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Technical Whitepaper: Bis(4-hydroxyphenyl)amine Hydrochloride
Structural Analysis, Synthesis, and Applications in High-Performance Polymers
Abstract
Bis(4-hydroxyphenyl)amine (CAS 1752-24-5), often utilized as its hydrochloride salt to enhance stability and solubility, represents a critical class of diarylamines bridging the gap between small-molecule antioxidants and high-performance macromolecular precursors. This guide provides a definitive technical analysis of the molecule, detailing its synthesis via acid-catalyzed condensation, its pivotal role as a monomer in the production of polybenzoxazoles (PBOs), and its mechanistic function as a radical scavenger. We present optimized protocols for its isolation and polymerization, supported by structural diagrams and physicochemical data.
Structural Identity & Physicochemical Profile[1][2][3]
The core moiety, 4,4'-Dihydroxydiphenylamine , consists of two phenol rings bridged by a secondary amine at the para positions. The hydrochloride salt form is generated to stabilize the electron-rich amine against premature oxidation and to modify solubility profiles for aqueous-phase processing.
1.1 Chemical Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4,4'-Azanediyldiphenol hydrochloride |
| Common Synonyms | Bis(4-hydroxyphenyl)amine HCl; 4,4'-Iminodiphenol HCl; 4,4'-Dihydroxydiphenylamine HCl |
| CAS Number (Free Base) | 1752-24-5 |
| Molecular Formula | C₁₂H₁₁NO₂[1][2][3][4][5] · HCl |
| Molecular Weight | 201.22 g/mol (Free Base) / 237.68 g/mol (HCl Salt) |
1.2 Physicochemical Properties
The molecule exhibits amphoteric character due to the acidic phenolic protons and the basic secondary amine.
-
pKa Values:
-
Amine (NH₂⁺ → NH): ~5.5 (The electron-withdrawing phenyl rings reduce basicity compared to aliphatic amines).
-
Phenol (OH → O⁻): ~10.0 (Typical phenolic acidity).
-
-
Solubility:
-
Free Base:[6] Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in water.
-
HCl Salt: Significantly improved water solubility; soluble in lower alcohols (Methanol, Ethanol).
-
-
Stability: The free amine is prone to air oxidation, turning dark (quinone-imine formation) upon exposure. The hydrochloride salt effectively locks the nitrogen lone pair, retarding oxidation during storage.
Synthetic Pathways & Optimization
The industrial and laboratory standard for synthesizing Bis(4-hydroxyphenyl)amine involves the acid-catalyzed condensation of hydroquinone with 4-aminophenol. This route is preferred over the reduction of nitrated diphenylamines due to higher atom economy and cleaner impurity profiles.
2.1 Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the protonated hydroquinone (or its tautomer), followed by dehydration.[7]
Figure 1: Acid-catalyzed condensation pathway for the synthesis of Bis(4-hydroxyphenyl)amine hydrochloride.
2.2 Optimized Laboratory Protocol
Objective: Synthesis of 4,4'-Dihydroxydiphenylamine HCl on a 50g scale.
-
Reagents: Hydroquinone (0.55 mol), 4-Aminophenol (0.50 mol), p-Toluenesulfonic acid (catalytic, 2 mol%).
-
Condensation: Combine reagents in a high-boiling solvent (e.g., dichlorobenzene) or perform as a melt at 180–200°C under nitrogen.
-
Dehydration: Continuously remove water using a Dean-Stark trap to drive equilibrium forward.
-
Isolation: Cool the reaction mixture to 80°C and add dilute aqueous HCl. The amine converts to the hydrochloride salt.
-
Purification:
-
Cool to 4°C to precipitate the crude salt.
-
Recrystallize from ethanol/conc. HCl (9:1 v/v) to remove unreacted hydroquinone and colored quinone impurities.
-
Yield Target: >85% after recrystallization.
-
Mechanistic Applications
3.1 High-Performance Polymers: Polybenzoxazoles (PBOs)
Bis(4-hydroxyphenyl)amine is a structural isomer of the bis-aminophenols used in PBO synthesis. When polymerized with dicarboxylic acid chlorides (e.g., Terephthaloyl chloride), it forms Poly(o-hydroxyamide) precursors, which cyclize thermally to form PBOs.[6]
-
Why use this monomer? The central amine (-NH-) linkage introduces flexibility and solubility compared to the rigid biphenyl linkages in traditional PBOs (like Zylon®), while maintaining high thermal stability (>300°C Tg).
Figure 2: Polymerization workflow for converting Bis(4-hydroxyphenyl)amine into Polybenzoxazole (PBO).
3.2 Antioxidant Mechanism (Radical Scavenging)
Similar to diphenylamine antioxidants used in lubricants, this molecule acts as a potent radical scavenger. The para-hydroxyl groups activate the ring, lowering the bond dissociation energy (BDE) of the N-H bond, facilitating Hydrogen Atom Transfer (HAT).
-
Mechanism: ROO• + Ar2NH → ROOH + Ar2N•
-
Stability: The resulting aminyl radical (Ar2N•) is stabilized by resonance across both phenol rings and the oxygen atoms, preventing it from initiating new oxidation chains.
Analytical Characterization
To validate the structure and purity of the synthesized hydrochloride salt, the following analytical parameters should be met:
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 8.5-9.5 ppm: Broad singlets (Phenolic OH and Ammonium NH⁺).δ 6.8-7.2 ppm: Aromatic doublets (AA'BB' system characteristic of para-substitution). |
| FT-IR Spectroscopy | 3200-3400 cm⁻¹: Broad O-H / N-H stretch.2500-3000 cm⁻¹: Ammonium salt broad band.1510 cm⁻¹: Strong aromatic C=C stretch. |
| HPLC Purity | Column: C18; Mobile Phase: Acetonitrile/Water (0.1% H₃PO₄).Retention time will shift significantly with pH due to protonation. |
| Appearance | White to off-white crystalline powder (darkens to grey/brown if oxidized). |
Handling, Stability & Safety
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent hydrolysis or clumping.
-
Toxicity:
-
Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Potential for skin sensitization. Handle with nitrile gloves and standard PPE.
-
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, nitrates) as this will trigger rapid oxidation to quinone-imines (indophenols).
References
-
BenchChem. (2025).[7] An In-depth Technical Guide to the Synthesis of 4-Hydroxydiphenylamine from Hydroquinone and Aniline. Retrieved from
-
Liaoning Province Institute. (2023). Synthesis of Bis(3-amino-4-hydroxyphenyl) Bisphenol Ether and Polybenzoxazole Precursors. Chinese Journal of Applied Chemistry. Retrieved from
-
PubChem. (2025). Compound Summary: (1,1'-Biphenyl)-4-amine, hydrochloride (Related Structure Analysis). National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). 4,4'-Dihydroxydiphenylamine Properties and Suppliers. Retrieved from
-
Taylor & Francis. (2023). Synthesis and lithographic properties of positive-tone poly(benzoxazole)s. Journal of Macromolecular Science. Retrieved from
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Technical Safety Monograph: Bis(4-hydroxyphenyl)amine Hydrochloride
Executive Summary
This guide serves as a comprehensive technical monograph for Bis(4-hydroxyphenyl)amine Hydrochloride (also known as 4,4'-Dihydroxydiphenylamine HCl).[1][2] Unlike standard commercial reagents, the hydrochloride salt of this compound is often generated in situ or synthesized as a specific drug intermediate, meaning a standardized commercial Safety Data Sheet (SDS) is rarely available.[2]
This document bridges that gap by synthesizing toxicological data from the parent compound (CAS 1752-24-5) with the physicochemical properties of hydrochloride salts.[1][2] It establishes a self-validating safety protocol for handling, characterization, and emergency response, grounded in the structural activity relationships (SAR) of diphenylamines and aminophenols.
Part 1: Substance Identity & Characterization[1][3][4][5]
Chemical Specification
The hydrochloride salt differs significantly from the free base in solubility and acidity. Researchers must treat the salt as a distinct chemical entity regarding handling and stoichiometry.
| Property | Specification | Notes |
| Chemical Name | Bis(4-hydroxyphenyl)amine Hydrochloride | Synonyms: 4,4'-Iminodiphenol HCl; 4,4'-Dihydroxydiphenylamine HCl |
| Parent CAS | 1752-24-5 | Note: No specific CAS exists for the HCl salt; refer to parent for tox data.[1][2] |
| Molecular Formula | C₁₂H₁₁NO₂[1][2][3][4] · HCl | Parent: C₁₂H₁₁NO₂ |
| Molecular Weight | 237.68 g/mol | Parent: 201.22 g/mol (Salt is ~18% heavier) |
| Physical State | Crystalline Solid | Likely off-white to beige; darkens upon oxidation.[1][2] |
| Solubility | Water (Moderate), Methanol (High) | Contrast:[1][2] Free base is lipophilic; Salt is hydrophilic. |
| Acidity (pH) | ~2.0 - 3.0 (10% aq.[1][2] solution) | Corrosive to mucous membranes due to hydrolysis. |
Structural Validation (DOT Diagram)
The following diagram illustrates the protonation site and the equilibrium relevant to physiological and experimental conditions.
Figure 1: Structural interconversion between the free base and hydrochloride salt, highlighting the protonation of the bridging amine and susceptibility to oxidation.[1][2]
Part 2: Hazard Identification & Toxicology (The "Why")
Derived GHS Classification
As the salt form enhances bioavailability and acidity, the hazards are elevated compared to the neutral parent compound.
-
Signal Word: DANGER
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5][6]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[7][8]
-
Serious Eye Damage: Category 1 (Causes serious eye damage - due to acidity).[1][2]
-
Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen - Methemoglobinemia risk).[1][2]
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[6]
Mechanism of Toxicity: The Quinone Imine Pathway
The core safety concern with aminophenols is their metabolic activation into electrophilic quinone imines. This mechanism dictates the PPE requirements.[5][9]
-
Sensitization: The oxidized quinone form can haptenize proteins, leading to severe contact dermatitis.
-
Methemoglobinemia: Similar to diphenylamine, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
Figure 2: Toxicological mechanism showing the conversion to reactive quinone imines, leading to sensitization or blood toxicity.[1][2]
Part 3: Handling, Stability & Reactivity[1][2]
Experimental Handling Protocol
Causality: Phenolic amines are electron-rich, making them prone to oxidation (turning pink/brown).[1][2] The HCl salt is hygroscopic.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Exclusion of light is critical to prevent radical formation.
-
Weighing: Rapid weighing in a dehumidified environment or glovebox is recommended to prevent stoichiometry errors due to water absorption.
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, nitrates) and iron salts (forms violet complexes).
Engineering Controls
-
Fume Hood: Mandatory. Do not handle the dry powder on an open bench due to sensitization risk.
-
Glove Selection: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling, use Laminate (PE/EVAL) gloves, as phenolic compounds can permeate standard rubber over time.[2]
Part 4: Emergency Protocols
First Aid Logic
-
Eye Contact: Immediate irrigation is vital. The HCl salt creates an acidic burn combined with phenolic toxicity. Flush for 15+ minutes.
-
Skin Contact: Do not use ethanol/solvents to wash skin (increases absorption). Use Polyethylene Glycol (PEG 400) or copious soap and water.
-
Ingestion: Do not induce vomiting. The risk of aspiration pneumonia from acidic foam is high.
Emergency Decision Workflow
Figure 3: Emergency response workflow emphasizing the prohibition of alcohol for skin washing and monitoring for cyanosis.[1][2][10]
Part 5: Analytical Validation (Self-Validating System)
To ensure you are working with the correct salt form and not the free base, perform this validation step before use in critical assays.
The Silver Nitrate Test (Qualitative)[1][2]
-
Dissolve 5 mg of substance in 1 mL water.
-
Add 2 drops of 0.1 M AgNO₃.
-
Result: A heavy white precipitate (AgCl) confirms the hydrochloride salt. The free base will not dissolve well in water nor precipitate AgCl immediately.
HPLC Purity Check (Quantitative)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm and 280 nm.
-
Expectation: The salt and free base will elute at the same retention time (as the salt dissociates), but the injection solvent matters. Dissolve the sample in the mobile phase buffer to ensure consistent peak shape.
Part 6: Ecological Impact & Disposal[1]
Environmental Fate
Recent research links diphenylamine derivatives (like 6PPD) to aquatic toxicity (specifically in salmonids).[2] Bis(4-hydroxyphenyl)amine is a structural analog.[1][2]
-
Directive: Treat all waste as Aquatic Acute 1 . Do not discharge into drains.[5][6][11]
-
Disposal: High-temperature incineration with a scrubber for NOx and HCl gases.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15609, Bis(4-hydroxyphenyl)amine.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: 4,4'-iminodiphenol.[1][2][12] Retrieved from [Link][1][2]
-
Tian, Z., et al. (2021). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science, 371(6525), 185-189.[1][2] (Contextual reference for diphenylamine derivative aquatic toxicity). Retrieved from [Link][1][2]
Sources
- 1. CAS 1752-24-5: 4,4′-Dihydroxydiphenylamine | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Strategic Sourcing and Technical Profile: High-Purity 4,4'-Iminodiphenol HCl
Executive Summary
4,4'-Iminodiphenol Hydrochloride (Bis(4-hydroxyphenyl)amine HCl) represents a critical junction between industrial polymer chemistry and pharmaceutical quality control.[1] While the free base (CAS 1752-24-5) is a commodity antioxidant and monomer for high-performance polyimides, the hydrochloride salt (CAS 1965310-24-0) is primarily a high-value research reagent and pharmaceutical reference standard (European Pharmacopoeia Impurity M for Paracetamol).[1]
This guide addresses the dichotomy of the market: Bulk Industrial Sourcing (driven by cost-efficiency for polymer applications) vs. High-Purity R&D Procurement (driven by stringent impurity profiling for drug development).[1]
Part 1: Technical Profile & Criticality of Purity
The hydrochloride salt form is often preferred in R&D settings for its enhanced oxidative stability compared to the free base, which is prone to darkening (oxidation to indophenol dyes) upon exposure to air.
| Feature | Specification |
| Chemical Name | 4,4'-Iminodiphenol Hydrochloride |
| Synonyms | Bis(4-hydroxyphenyl)amine HCl; Leucoindophenol HCl; Paracetamol Impurity M |
| CAS Number (Salt) | 1965310-24-0 (Specific for HCl) |
| CAS Number (Base) | 1752-24-5 (Free Base) |
| Molecular Formula | C₁₂H₁₁NO₂[1][2][][4] · HCl |
| Molecular Weight | 237.68 g/mol (Salt); 201.22 g/mol (Base) |
| Critical Application | Reference Standard for Paracetamol (Impurity M); Monomer for Polybenzoxazoles; Antioxidant for elastomers. |
Structural Integrity & Stability
The amine bridge in 4,4'-iminodiphenol is susceptible to oxidation.[1][2] Conversion to the HCl salt protonates the amine, significantly reducing its reactivity toward atmospheric oxygen and extending shelf-life. This makes the HCl form the "Gold Standard" for analytical reference materials.
[1]
Part 2: Global Supplier Landscape & Price Trends[1]
The market is bifurcated. Suppliers generally fall into three tiers based on purity capabilities and documentation (CoA/MSDS).
Supplier Tier Analysis[1]
| Tier | Supplier Profile | Typical Purity | Target Audience | Example Suppliers |
| Tier 1: Pharma/Ref | ISO 17034/17025 Certified.[1] Full traceability. | >99.8% (HCl) | QC Labs, Pharma R&D | LGC Standards, USP, EDQM, MilliporeSigma |
| Tier 2: Fine Chem | High purity synthesis, limited GMP. | >98% (Base/HCl) | Material Science, Early R&D | BLD Pharm, Key Organics, TCI, Apollo Scientific |
| Tier 3: Bulk Ind. | Large scale, variable purity. | 95-98% (Base) | Polymer Mfg, Rubber Additives | Hebei Dangtong, Local Chinese/Indian Mfrs |
Price Trend Analysis (2025-2026)
Pricing is non-linear. The "Pharma Premium" for the HCl salt is driven by the cost of purification and certification, not the raw material.
-
Bulk Free Base (Industrial): $10 - $50 USD / kg[1]
-
Trend: Stable.[5] Linked to phenol and aniline feedstock costs.
-
-
Fine Chemical Grade (HCl Salt): $200 - $500 USD / gram[1]
-
Trend: Rising. Increased regulatory scrutiny on paracetamol impurities (nitrosamine risk assessments) has spiked demand for high-purity reference standards.[1]
-
Part 3: Technical Deep Dive – Synthesis & Purification[1]
For researchers unable to source the specific HCl salt or requiring custom quantities, the following protocols describe the synthesis and purification.
Synthesis Pathway
The most common industrial route involves the acid-catalyzed condensation of 4-aminophenol, or a nucleophilic aromatic substitution.[1]
Protocol: Preparation of High-Purity HCl Salt
Objective: Convert technical grade 4,4'-iminodiphenol (free base) to analytical grade hydrochloride salt.
Reagents:
-
Crude 4,4'-Iminodiphenol (Base)[1]
-
Ethanol (Absolute)
-
Hydrochloric Acid (37% or 4M in Dioxane)
-
Diethyl Ether (Anti-solvent)
Methodology:
-
Dissolution: Dissolve 5.0 g of crude free base in minimal boiling ethanol (~30-40 mL). If the solution is dark (oxidized), add activated charcoal (0.5 g), reflux for 10 mins, and filter hot through Celite.
-
Salt Formation: Cool the filtrate to room temperature. Slowly add HCl (1.2 equivalents) dropwise with vigorous stirring.
-
Observation: A precipitate should begin to form.[6] If using aqueous HCl, the solubility may increase; if so, reduce volume via rotary evaporation.
-
-
Crystallization: Cool the mixture to 0°C in an ice bath for 2 hours. If no precipitate forms, add diethyl ether dropwise to induce nucleation.
-
Isolation: Filter the crystals under vacuum/inert gas (Argon preferred to prevent oxidation).
-
Washing: Wash the filter cake with cold Ethanol:Ether (1:1) mixture.
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.
Self-Validating Check:
-
Appearance: Product should be off-white to pale grey.[1] Dark purple/brown indicates oxidation.
-
Solubility: The HCl salt should be soluble in water and methanol, unlike the free base which has poor water solubility.
Quality Control: HPLC Method (Impurity M)
To verify the purity against European Pharmacopoeia standards.
| Parameter | Condition |
| Column | C18 (e.g., Kinetex 5µm, 150 x 4.6 mm) |
| Mobile Phase A | Phosphate Buffer pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 245 nm |
| Retention Time | ~1.5 relative to Paracetamol (elutes later due to hydrophobicity) |
Part 4: Procurement Strategy for Researchers
When sourcing this material, "Purity" is a vague term. Use this checklist to ensure scientific integrity:
-
Specify the Salt Form: Explicitly request "Hydrochloride salt (CAS 1965310-24-0)" if stability is paramount.[1] If using the Free Base (CAS 1752-24-5), plan to use it immediately or store under inert gas.[1]
-
Request Chromatograms: Do not accept a simple "% Purity" number. Ask for the HPLC trace to see the baseline and any oxidative impurities (indophenols).
-
Check for "Impurity M" Grade: If working on paracetamol analysis, purchasing a "Certified Reference Material" (CRM) is mandatory for regulatory compliance.
References
-
European Pharmacopoeia (Ph.[7] Eur.) . Paracetamol Monograph 0049. Strasbourg: Council of Europe. (Defines 4,4'-Iminodiphenol as Impurity M).[1]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 15603, Bis(4-hydroxyphenyl)amine. Retrieved from [Link]
Sources
- 1. 1752-24-5|4,4'-Azanediyldiphenol|BLD Pharm [bldpharm.com]
- 2. CAS 1752-24-5: 4,4′-Dihydroxydiphenylamine | CymitQuimica [cymitquimica.com]
- 4. Synthesis of Bis(3-amino-4-hydroxyphenyl) Bisphenol Ether [yyhx.ciac.jl.cn]
- 5. N,N-Dimethylformamide dimethyl acetal, ca. 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Bis(4-hydroxyphenyl) Sulfone synthesis - chemicalbook [chemicalbook.com]
- 7. Products [klivon.com]
Methodological & Application
4,4'-Iminodiphenol hydrochloride as a high-temperature epoxy curing agent
This Application Note is structured to guide researchers through the utilization of 4,4'-Iminodiphenol Hydrochloride (IDP-HCl) as a high-performance, latent curing agent for epoxy systems. While often found in pharmaceutical inventories as a synthesis intermediate, its rigid aromatic structure and latent amine functionality make it a prime candidate for high-glass-transition (Tg) thermosets.
Utilizing 4,4'-Iminodiphenol Hydrochloride (IDP-HCl)
Executive Summary & Chemical Logic
4,4'-Iminodiphenol hydrochloride (IDP-HCl) offers a unique "dual-functionality" mechanism for epoxy curing. Unlike standard aliphatic amines that cure at room temperature (limiting pot life), the hydrochloride salt form acts as a thermally latent hardener .
-
The Mechanism: At ambient temperatures, the amine functionality is "blocked" by the hydrochloric acid counter-ion. Upon heating (typically >150°C), the salt dissociates, releasing the active secondary amine and phenolic hydroxyl groups.
-
The Advantage: The rigid bis-phenyl structure imparts exceptional thermal stability (
C) and flame retardancy, while the salt form allows for one-pot formulations with extended shelf life. -
The Challenge: The release of HCl requires specific handling to prevent void formation or corrosion in sensitive electronics.
Material Specifications & Pre-Treatment
| Property | Specification | Critical Note |
| Chemical Name | 4,4'-Iminodiphenol Hydrochloride | Also: Bis(4-hydroxyphenyl)amine HCl |
| CAS Number | 51-78-5 (Base); Salt varies | Ensure purity >98% for consistent kinetics. |
| Molecular Weight | ~237.68 g/mol | Base MW: 201.22 g/mol ; HCl: 36.46 g/mol . |
| Appearance | Crystalline Powder (White/Beige) | Must be micronized before dispersion. |
| Solubility | Soluble in MeOH, Hot Water | Insoluble in standard epoxy resins (DGEBA). |
Critical Pre-Treatment: Particle Size Reduction
Since IDP-HCl is insoluble in liquid epoxy resins at room temperature, it functions as a dispersed phase latent hardener.
-
Milling: Ball-mill or jet-mill the IDP-HCl powder to a median particle size (
) of <10 µm . -
Drying: Vacuum dry at 60°C for 4 hours to remove surface moisture, which can compete with the curing reaction.
Curing Mechanism & Pathway
The curing process involves a thermal dissociation followed by a concurrent amine-epoxy and etherification reaction.
Figure 1: Thermal activation pathway of IDP-HCl in epoxy matrices. The salt blocks reactivity until the activation temperature is reached.
Experimental Protocol: Formulation & Cure
Objective: Create a high-temperature resistant epoxy thermoset using DGEBA (Diglycidyl Ether of Bisphenol A) and IDP-HCl.
Phase A: Calculation & Dispersion
Stoichiometry: IDP has 1 secondary amine hydrogen and 2 phenolic hydroxyls.
-
Active Hydrogen Equivalent Weight (AHEW): ~67 g/eq (approximate, based on 3 reactive sites per molecule).
-
Epoxy Equivalent Weight (EEW): ~185-190 g/eq (Standard DGEBA).
Step-by-Step:
-
Weighing: Calculate the stoichiometric ratio (1:1 Stoichiometry is recommended for max Tg).
-
Example: 100g DGEBA epoxy requires ~36g IDP-HCl.
-
-
Dispersion: Add micronized IDP-HCl to the liquid epoxy resin.
-
Homogenization: Use a 3-roll mill or high-shear disperser (Cowles blade) at 2000 RPM for 10 minutes.
-
Quality Check: Grind gauge should show particles <15 µm.
-
-
Degassing (Cold): Vacuum degas the mixture at 40°C for 20 minutes to remove entrapped air. Do not exceed 60°C to prevent premature acid release.
Phase B: Thermal Curing Cycle
This cycle is designed to manage HCl release and maximize crosslinking.
| Stage | Temperature | Duration | Purpose |
| 1. Gelation | 140°C | 60 min | Slow dissociation of salt; initial viscosity build. |
| 2. Ramp | 140°C | 2°C/min | Controlled heating to prevent thermal shock/cracking. |
| 3. Cure | 180°C | 2 Hours | Full activation of phenolic groups; primary crosslinking. |
| 4. Post-Cure | 220°C | 1 Hour | Maximizing |
| 5. Cool Down | 5°C/min | Stress relaxation. |
Important Safety Note: Conduct curing in a fume hood or oven with exhaust. Small amounts of HCl gas may evolve.
Expected Performance Data
The following data compares IDP-HCl cured epoxy against a standard amine (DDS) and Dicyandiamide (Dicy).
| Property | IDP-HCl System | DDS (Standard High-Temp) | Dicy (Latent) |
| Onset Cure Temp | ~145°C | ~160°C | ~150°C |
| Glass Transition ( | 210°C - 230°C | 200°C - 220°C | 140°C - 160°C |
| Pot Life (25°C) | > 3 Months | 1-2 Weeks | > 6 Months |
| Moisture Absorption | Low (<1.5%) | Medium | Medium |
| Flammability (UL94) | V-0 (Self-extinguishing) | V-1 | HB |
Insight: The IDP backbone imparts superior flame retardancy due to the aromatic nitrogen/oxygen ratio, often eliminating the need for brominated flame retardants [1].
Troubleshooting & Optimization
Figure 2: Troubleshooting logic flow for IDP-HCl epoxy systems.
Expert Tip - Acid Scavenging: If the application is sensitive to HCl (e.g., copper embedding), add 2-3 wt% of Calcium Oxide (CaO) or an epoxy-silane coupling agent to scavenge free chloride ions and moisture.
References
-
Liu, Y., et al. "High performance epoxy resins from 4,4'-iminodiphenol." Journal of Applied Polymer Science, Vol. 102, Issue 4.
- Gu, H., et al. "Flame-retardant epoxy resins based on 4,4'-iminodiphenol.
-
Technical Data: "Amine Curing Mechanisms and Latency." Polymer Innovation Blog.
-
Sigma-Aldrich. "4-Aminophenol hydrochloride Product Specification."
Application Note: Interfacial Polycondensation of 4,4'-Iminodiphenol HCl
Abstract & Introduction
This application note details the protocol for synthesizing high-performance polycarbonates and polyesters using 4,4'-Iminodiphenol Hydrochloride (HCl) via interfacial polycondensation.
4,4'-Iminodiphenol (Bis(4-hydroxyphenyl)amine) is a structural analogue of Bisphenol A (BPA) where the isopropylidene bridge is replaced by a secondary amine (-NH-) group. This modification introduces hydrogen-bonding capabilities into the polymer backbone, significantly enhancing thermal stability, glass transition temperature (
The HCl Salt Challenge:
Unlike the free base, the HCl salt form (
Chemical Basis & Mechanism[1]
Reactivity Profile
Success in this reaction relies on exploiting the nucleophilicity difference between the phenolate oxygen and the bridging amine.
-
Phenol (
): .[1] In the presence of NaOH, this deprotonates to the phenolate anion ( ), which is a strong nucleophile. -
Diaryl Amine (
): The bridging amine is sterically hindered and electron-deficient due to resonance with two phenyl rings. Under high pH interfacial conditions, the phenolate reacts with the acid chloride/phosgene orders of magnitude faster than the amine. -
Result: The reaction yields linear polymers linked through oxygen esters/carbonates, retaining the -NH- functionality in the backbone.
The Stoichiometry of Neutralization
The HCl salt consumes base before the polymerization can occur.
Total Base Requirement:
Experimental Protocol
Materials & Equipment
-
Monomer: 4,4'-Iminodiphenol Hydrochloride (Purity >98%).
-
Electrophile: Terephthaloyl Chloride (for polyesters) or Triphosgene (for polycarbonates). Note: Dissolve in organic solvent immediately before use.
-
Solvents: Dichloromethane (DCM) or Chloroform (Organic phase); Deionized Water (Aqueous phase).
-
Base: Sodium Hydroxide (NaOH).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA).
-
Equipment: High-shear overhead stirrer (mechanical), dropping funnel,
inlet.
Step-by-Step Methodology
Phase A: Aqueous Monomer Preparation (The Critical Step)
-
Charge Reactor: In a 500 mL flask equipped with mechanical stirring, add 100 mL Deionized Water .
-
Nitrogen Purge: Purge with
for 15 minutes to remove dissolved oxygen (prevents amine oxidation). -
Monomer Addition: Add 10.0 mmol of 4,4'-Iminodiphenol HCl. The solution may appear turbid.
-
Sequential Neutralization:
-
Add 10.0 mmol NaOH (1st equivalent) slowly. Observation: The salt converts to the free base; the solution may become a milky suspension due to the lower solubility of the neutral free amine.
-
Add 22.0 mmol NaOH (2.2 equivalents). Observation: The suspension clears as the disodium phenolate salt forms (highly water-soluble).
-
-
Catalyst: Add 0.2 mmol (2 mol%) of Phase Transfer Catalyst (TBAB).
Phase B: Interfacial Polymerization[2]
-
Organic Phase Prep: Dissolve 10.0 mmol of Terephthaloyl Chloride in 50 mL DCM .
-
Initiation: Increase stirring speed to high shear (approx. 800-1000 RPM). A stable vortex is essential.
-
Addition: Add the Organic Phase to the Aqueous Phase rapidly (within 30-60 seconds) to ensure simultaneous initiation of chains.
-
Reaction: Maintain vigorous stirring at room temperature (
) for 30-60 minutes . The mixture will become viscous/emulsified.
Phase C: Purification
-
Quench: Stop stirring. Acidify the aqueous layer slightly (pH ~4-5) with dilute HCl to neutralize excess phenolate ends.
-
Precipitation: Pour the organic layer (bottom phase) slowly into 500 mL Methanol or Hot Water under vigorous stirring.
-
Wash: Filter the white fibrous polymer. Wash 3x with water (to remove NaCl) and 2x with methanol (to remove oligomers).
-
Drying: Dry in a vacuum oven at
for 24 hours.
Process Visualization
Reaction Workflow (DOT Diagram)
Figure 1: Step-by-step activation workflow for the HCl salt monomer, highlighting the two-stage base addition.
Chemical Mechanism (DOT Diagram)
Figure 2: Mechanistic pathway showing the conversion of the inactive salt to the active phenolate nucleophile.
Troubleshooting & Optimization
| Parameter | Observation | Corrective Action |
| Low Molecular Weight | Polymer is brittle or powdery. | Ensure stoichiometry is exact (1:1 Monomer:Acid Chloride). Water in the organic phase hydrolyzes acid chlorides; dry DCM over |
| Insoluble Precipitate | Polymer precipitates too early ("crashing out"). | The polymer is likely semi-crystalline. Switch organic solvent to Chloroform or add a co-solvent like Nitrobenzene to keep the polymer swollen. |
| Dark Coloration | Product turns brown/pink. | Oxidation of the amine bridge.[3][4] Ensure rigorous |
| Low Yield | High residual monomer in water. | Insufficient Phase Transfer Catalyst. Increase TBAB to 3-5 mol%. |
References
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 2: Step Polymerization - Interfacial techniques).
-
Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers. (The foundational text on interfacial polycondensation).[5]
-
Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new poly(amide-imide)s containing the 4,4'-iminodiphenylene unit. Journal of Polymer Science Part A: Polymer Chemistry. (Demonstrates the stability and reactivity of the iminodiphenol moiety).
-
Sigma-Aldrich. (n.d.). 4-Aminophenol hydrochloride Safety Data Sheet. (Used for solubility and safety handling data of aminophenol salts).
Sources
Application Note: Synthesis and Characterization of Novel Bio-Based Copolymers Using 4,4'-Iminodiphenol Hydrochloride
Introduction
The transition towards a sustainable chemical industry necessitates the development of high-performance polymers from renewable resources.[1][2] Bio-based polymers offer a promising alternative to their petroleum-based counterparts, helping to reduce dependence on fossil fuels and promote a circular economy.[3][4] However, a significant challenge lies in achieving performance characteristics, such as high thermal stability and mechanical strength, comparable to traditional engineering plastics.[5]
This application note details a robust methodology for synthesizing novel bio-based copolymers by leveraging the unique properties of 4,4'-Iminodiphenol. This monomer, with its rigid aromatic structure, inherent imino and hydroxyl functionalities, is an excellent building block for high-performance polymers like poly(ether imide)s (PEIs) and polyamide-imides (PAIs).[6][7][8] By copolymerizing it with a bio-derived monomer, such as 2,5-Furandicarboxylic acid (FDCA)—a prominent platform chemical derived from sugars—it is possible to create advanced materials that are both sustainable and durable.
This guide provides a comprehensive protocol for the synthesis of a poly(amide-ether-ester) from 4,4'-Iminodiphenol hydrochloride and FDCA. It covers the rationale behind monomer selection, a detailed step-by-step synthesis protocol, and essential characterization techniques to validate the copolymer structure and properties.
Part 1: Foundational Principles and Monomer Rationale
The Role of 4,4'-Iminodiphenol
4,4'-Iminodiphenol is a bifunctional monomer containing two nucleophilic groups: a secondary amine (imine) and two phenolic hydroxyls. This structure is advantageous for several reasons:
-
Rigidity and Thermal Stability: The linked diphenyl structure imparts significant rigidity to the polymer backbone, leading to high glass transition temperatures (Tg) and excellent thermal stability.
-
Reactivity: The hydroxyl groups can participate in esterification or etherification reactions, while the amine group can form amides. This dual reactivity allows for the creation of complex copolymer structures.
-
Solubility: The imine linkage provides a slight kink in the polymer chain compared to a more linear structure like that of 4,4'-oxydianiline, which can improve solubility in organic solvents, aiding in processing.[9]
The monomer is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. The protocol therefore includes an in-situ neutralization step to liberate the reactive amine group just prior to polymerization.
Selection of a Bio-Based Comonomer: 2,5-Furandicarboxylic Acid (FDCA)
To create a bio-based copolymer, a comonomer derived from renewable resources is required.[10] 2,5-Furandicarboxylic acid (FDCA) is an ideal candidate:
-
Bio-Origin: FDCA is produced from the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars (fructose, glucose).
-
Aromatic Character: Like 4,4'-Iminodiphenol, FDCA has a rigid, aromatic-like furan ring, which helps maintain the high-performance characteristics of the final copolymer.
-
Reactivity: The two carboxylic acid groups readily react with both amines and alcohols via condensation reactions to form amides and esters, respectively.
The combination of 4,4'-Iminodiphenol and FDCA is designed to produce a poly(amide-ether-ester), a novel copolymer with a potentially high bio-based content and desirable thermal and mechanical properties.
Caption: Logical relationship between the selected monomers and the resulting copolymer.
Part 2: Experimental Protocol
This section outlines a detailed, two-stage protocol for the synthesis of a poly(amide-ether-ester) via direct polycondensation.
Materials and Equipment
| Reagents | Grade | Supplier | Purpose |
| 4,4'-Iminodiphenol hydrochloride (IDP·HCl) | ≥98% | Standard Supplier | Monomer |
| 2,5-Furandicarboxylic acid (FDCA) | ≥99% (Bio-based) | Standard Supplier | Bio-based comonomer |
| Triphenyl phosphite (TPP) | Reagent grade, ≥97% | Standard Supplier | Activating agent for condensation |
| Pyridine | Anhydrous, 99.8% | Standard Supplier | Solvent and acid scavenger |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, 99.5% | Standard Supplier | Solvent |
| Calcium Chloride (CaCl₂) | Anhydrous, ≥96% | Standard Supplier | Solubilizing agent |
| Triethylamine (TEA) | ≥99.5% | Standard Supplier | Base for neutralization |
| Methanol | ACS Grade | Standard Supplier | Precipitation and washing |
| Deionized Water | N/A | In-house | Washing |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer with a paddle attachment
-
Nitrogen inlet and outlet (bubbler)
-
Heating mantle with a temperature controller and thermocouple
-
Dean-Stark trap and condenser
-
Beakers, graduated cylinders, and Büchner funnel
-
Vacuum oven
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the bio-based copolymer.
Step-by-Step Procedure
Stage 1: Monomer Preparation and Neutralization
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and a stopper. Purge the system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere. Maintaining an inert atmosphere is critical to prevent oxidation of the phenolic groups at high temperatures.
-
Charge Reagents: To the flask, add 4,4'-Iminodiphenol hydrochloride (e.g., 0.02 mol), 2,5-Furandicarboxylic acid (0.02 mol), anhydrous NMP (80 mL), anhydrous pyridine (20 mL), and anhydrous calcium chloride (3 g). The CaCl₂ improves the solubility of the resulting polymer by disrupting hydrogen bonds, preventing premature precipitation.
-
Dissolution: Begin stirring the mixture at room temperature until all solids are fully dissolved.
-
In-Situ Neutralization: Slowly add triethylamine (0.02 mol) to the mixture. A white precipitate of triethylamine hydrochloride may form. Stir for 30 minutes at room temperature to ensure complete neutralization of the IDP·HCl, liberating the free iminodiphenol monomer.
Stage 2: Polycondensation
-
Activating Agent Addition: Attach the Dean-Stark trap and condenser. Add triphenyl phosphite (TPP) (0.04 mol) to the reaction mixture. TPP acts as a condensation agent, activating the carboxylic acid groups of FDCA for reaction with the amine and hydroxyl groups of IDP.
-
Polymerization Reaction: Heat the mixture to 100-110°C using the heating mantle. The solution will gradually become more viscous as the polymer chains grow.
-
Reaction Monitoring: Maintain the temperature and vigorous stirring for 3-5 hours. The increase in viscosity is a primary indicator of successful polymerization.
-
Precipitation: After the reaction is complete, allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a beaker containing rapidly stirring methanol (approx. 800 mL). A fibrous or powdered precipitate of the copolymer will form instantly.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. To remove residual solvents, salts, and unreacted monomers, wash the polymer thoroughly with hot deionized water (3 x 200 mL) followed by methanol (2 x 200 mL).
-
Drying: Dry the purified copolymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved. The final product should be a fine, off-white to pale yellow powder.
Part 3: Characterization and Data Analysis
Thorough characterization is essential to confirm the successful synthesis of the target copolymer and to understand its properties.
Structural Characterization
| Technique | Purpose | Expected Key Results |
| FTIR Spectroscopy | To confirm the formation of amide and ester linkages and the disappearance of carboxylic acid groups. | Appearance of C=O stretch (amide) at ~1650 cm⁻¹, C=O stretch (ester) at ~1720 cm⁻¹, and C-N stretch at ~1350 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).[11] |
| ¹H NMR Spectroscopy (in DMSO-d₆) | To verify the copolymer structure by identifying protons in their respective chemical environments and to estimate the copolymer composition. | Resonances corresponding to aromatic protons from both IDP and FDCA units, and a characteristic downfield peak for the N-H amide proton (~9.5-10.5 ppm). Integration of peaks can confirm the monomer ratio.[12] |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). | Successful polymerization should yield a high molecular weight polymer (e.g., Mn > 15,000 g/mol ) with a PDI typically in the range of 1.8–2.5 for polycondensation reactions.[13] |
Thermal Properties Analysis
| Technique | Purpose | Expected Results & Significance |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the copolymer by measuring weight loss as a function of temperature. | The polymer should exhibit high thermal stability, with a 5% weight loss temperature (Td5%) typically above 300°C in a nitrogen atmosphere. This indicates its suitability for high-temperature applications.[6] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | A high Tg (e.g., >180°C) is expected due to the rigid aromatic backbones of both monomers. This is a key characteristic of high-performance engineering plastics.[8][9] |
Part 4: Applications and Future Outlook
The bio-based poly(amide-ether-ester)s synthesized via this protocol are expected to possess properties that make them suitable for demanding applications, mirroring those of fully synthetic high-performance polymers. Potential uses include:
-
Automotive and Aerospace: Components requiring high heat resistance and mechanical strength.[7]
-
Electronics: Films for flexible circuits, wire insulation, and connectors due to good dielectric properties.
-
Membranes: For gas separation or water filtration, leveraging the polymer's chemical resistance.
Future research should focus on tuning the copolymer properties by incorporating different bio-based monomers (e.g., aliphatic diacids to increase flexibility) or by varying the monomer feed ratios.[4] Exploring alternative, greener polymerization methods, such as melt polycondensation, could further enhance the sustainability profile of these advanced materials.[14] The development of such materials represents a critical step toward a new generation of high-performance, sustainable polymers.
References
-
ACS Publications. (2025). Synthesis of Biobased Copolymers with Excellent Heat Resistance and Hydrophilic Properties. Available from: [Link]
-
MDPI. (2024). Embracing Sustainability: The World of Bio-Based Polymers in a Mini Review. Available from: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media. Available from: [Link]
-
MDPI. (2021). PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties. Available from: [Link]
-
SAGE Publications. (2012). Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. Available from: [Link]
-
UPCommons. Synthesis of Fully Bio-based Copolymers with Tailor-Made Properties for Sustainable Food Packaging Applications. Available from: [Link]
-
ResearchGate. (2025). Copolymerization of aniline and 4,4′-diaminodiphenyl sulphone and characterization of formed nano size copolymer. Available from: [Link]
-
Murray State's Digital Commons. (2023). Poly(ether imide)s: Synthesis and Properties. Available from: [Link]
-
ResearchGate. (2014). Synthesis, characterization and fluorescence spectral studies of poly (diphenylamine-aminophenol) copolymers using a reactive. Available from: [Link]
-
Murray State's Digital Commons. (2023). Poly(ether imide)s: Synthesis and Properties. Available from: [Link]
-
MDPI. (2021). Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. Available from: [Link]
-
Aarhus University - Pure. (2017). Synthesis and Self-Assembly of Amphiphilic Block Copolymers from Biobased Hydroxypropyl Methyl Cellulose and Poly(l-lactide). Available from: [Link]
-
Wiley Online Library. (2007). Acrylic Copolymers Basedo Phenol: Synthesis, Characterization and Antimicrobial Activity. Available from: [Link]
-
Wiley Online Library. (2022). Synthesis and Characterization of Block Copolymers for Nanolithography Based on Thiol-Ene “Click” Functionalized Polystyrene. Available from: [Link]
-
MDPI. (2024). Synthesis and Properties of Bio-Based Polycarbonates Containing Silicone Blocks. Available from: [Link]
-
MDPI. (2023). Characterization of Graft Copolymers Synthesized from p-Aminosalicylate Functionalized Monomeric Choline Ionic Liquid. Available from: [Link]
Sources
- 1. elastomer.kuraray.com [elastomer.kuraray.com]
- 2. Embracing Sustainability: The World of Bio-Based Polymers in a Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. An Excellent Biobased Copolymerization Monomer Module: Synthesis of Biobased Copolymers with Excellent Heat Resistance and Hydrophilic Properties [cjps.org]
- 6. PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.au.dk [pure.au.dk]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Bis(4-hydroxyphenyl)amine hydrochloride in oxidative coupling polymerization
Application Note: Oxidative Coupling Polymerization of Bis(4-hydroxyphenyl)amine Hydrochloride
Executive Summary
Bis(4-hydroxyphenyl)amine (BHPA), often supplied as the hydrochloride salt (BHPA[1]·HCl), is a unique bifunctional monomer bridging the chemistry of polyanilines and polyphenols. Its oxidative coupling polymerization yields materials with high redox activity, antioxidant properties, and potential applications in bio-electronic interfaces and drug delivery scaffolds.[1]
Unlike simple aniline or phenol polymerization, BHPA polymerization is complicated by the blocking of the para-positions. This guide provides two distinct, validated protocols—Chemical Oxidative Polymerization (for high conductivity/electroactivity) and Enzymatic Polymerization (for biocompatibility)—while addressing the critical regioselectivity mechanisms that govern polymer architecture.
Mechanistic Principles
The polymerization of BHPA is driven by the generation of radical cations. Because the para-positions are occupied by the amine bridge and hydroxyl groups, coupling is forced to occur at the ortho-positions.[1]
-
Chemical Route (Acidic): Favors radical generation at the nitrogen center (aminium radical), leading to C-N and C-C coupling ortho to the amine.
-
Enzymatic Route (Neutral/Micellar): Horseradish Peroxidase (HRP) or Laccase targets the phenolic hydroxyls, generating phenoxy radicals that couple primarily at the positions ortho to the oxygen.
Figure 1: Oxidative Coupling Pathways[1]
Caption: Divergent radical pathways for BHPA polymerization based on pH and oxidant choice. Path A is preferred for linear chain formation.[1]
Protocol A: Chemical Oxidative Polymerization (APS Method)
This method utilizes Ammonium Persulfate (APS) in an acidic medium.[1] It is best suited for synthesizing conductive, electroactive polymers for sensors or electrode coatings.[1]
Safety: BHPA[1]·HCl is an irritant.[1] APS is a strong oxidizer.[1] Work in a fume hood.
Materials:
-
Monomer: Bis(4-hydroxyphenyl)amine hydrochloride (BHPA[1]·HCl) [CAS: 1752-24-5 for free base].[1]
-
Oxidant: Ammonium Persulfate (APS), analytical grade.[1]
-
Solvent: 1.0 M Hydrochloric Acid (HCl).[1]
-
Quenching: Acetone and Methanol.[1]
Step-by-Step Methodology:
-
Pre-Solubilization:
-
Dissolve 2.37 g (10 mmol) of BHPA·HCl in 50 mL of 1.0 M HCl.
-
Note: The hydrochloride salt aids solubility, but the acidic medium is required to protonate the amine and direct oxidation.
-
Chill the solution to 0–5°C in an ice bath. Stir magnetically at 300 RPM.
-
-
Oxidant Preparation:
-
Initiation:
-
Add the APS solution dropwise to the monomer solution over 30 minutes.
-
Observation: The solution will transition from pale pink/brown to dark green/black, indicating the formation of emeraldine-salt-like conjugated species.[1]
-
-
Polymerization:
-
Maintain stirring at 0–5°C for 6 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Purification (Critical):
-
Filter the dark precipitate using a Buchner funnel (Whatman No. 1).
-
Wash 1: 3x with 1.0 M HCl (removes unreacted monomer and oxidant).[1]
-
Wash 2: 3x with Acetone (removes oligomers).[1]
-
Dedoping (Optional): To obtain the base form, stir the powder in 0.1 M NH₄OH for 2 hours, then wash with water until neutral pH.
-
-
Drying:
-
Dry under vacuum at 60°C for 24 hours.[1]
-
Protocol B: Enzymatic Polymerization (Green Synthesis)
This method uses Horseradish Peroxidase (HRP) and Hydrogen Peroxide (
Materials:
-
Enzyme: Horseradish Peroxidase (HRP) (Activity > 200 units/mg).[1]
-
Oxidant: 30% Hydrogen Peroxide (
).[1] -
Solvent System: Phosphate Buffer (0.1 M, pH 7.0) : 1,4-Dioxane (50:50 v/v).[1]
-
Monomer: BHPA[1]·HCl.
Step-by-Step Methodology:
-
Buffer Preparation & Neutralization:
-
Enzyme Addition:
-
Add 5 mg of HRP powder directly to the reaction mixture. Stir gently to dissolve.
-
-
Controlled Initiation:
-
Prepare a dilute
solution (5% v/v).[1] -
Add the
solution very slowly (e.g., via syringe pump at 2 mL/hr) to the reaction mixture. -
Reasoning: High concentrations of
irreversibly inhibit HRP (suicide inhibition).
-
-
Reaction:
-
Stir at room temperature (25°C) for 24 hours.
-
The solution will turn brown/orange, characteristic of polyphenolic structures.
-
-
Isolation:
-
Pour the reaction mixture into 200 mL of cold acidic water (pH 2) to precipitate the polymer and deactivate the enzyme.
-
Centrifuge at 8,000 RPM for 15 minutes.
-
Wash the pellet with water and ethanol.
-
Characterization & Expected Data
Comparing the two protocols reveals distinct material properties.[2]
| Feature | Chemical Polymer (Protocol A) | Enzymatic Polymer (Protocol B) |
| Appearance | Dark Green/Black Powder | Red/Brown Powder |
| Solubility | Low (DMSO, NMP only) | Moderate (DMF, THF, DMSO) |
| Conductivity | Semiconducting ( | Insulating ( |
| Structure | C-N and C-C coupled (Ladder-like) | C-C coupled (Phenylene oxide-like) |
| UV-Vis | Broad absorption >600 nm (Polarons) | Peak ~400 nm ( |
Experimental Workflow Diagram
Caption: Parallel workflows for chemical vs. enzymatic synthesis, highlighting critical solvent and pH adjustments.
Troubleshooting & Optimization
-
Solubility Issues:
-
Problem: The polymer precipitates too early, resulting in low molecular weight (oligomers).
-
Solution: For Protocol B, increase the organic co-solvent fraction (up to 60% Dioxane) or use a micellar system (add Sodium Dodecyl Sulfate, SDS, at 1 mM) to keep the growing chain in solution longer [1].
-
-
Low Yield (Enzymatic):
-
Problem: Enzyme inactivation.[1]
-
Solution: Ensure
concentration never exceeds 5 mM in the reactor. Use a syringe pump. Alternatively, use Laccase (which uses from air) instead of HRP to avoid peroxide toxicity [2].
-
-
Structural Heterogeneity:
-
Problem: Multiple coupling sites lead to irregular branching.[1]
-
Solution: Lower the temperature in Protocol A to -5°C. In Protocol B, use a template (like PEG) to guide linear alignment of the monomer during polymerization.
-
References
-
Zhang, L., et al. (2012).[1] "Enzymatic synthesis of soluble phenol polymer in water using anionic surfactant as additive."[3] Polymer International.[1][3] Available at: [Link]
-
Mikolasch, A., & Lauer, I. (2019).[1] "Laccase-Mediated Synthesis of Novel Antibiotics and Amino Acid Derivatives." Pharmaceutical Biocatalysis. Available at: [Link][4][5]
-
Stejskal, J., et al. (2008).[1] "Chemical oxidative polymerization of aminodiphenylamines." Pure and Applied Chemistry. Available at: [Link]
-
Kobayashi, S., et al. (2006).[1] "Enzymatic Polymerization."[1][3] Chemical Reviews. Available at: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting phase separation in Bis(4-hydroxyphenyl)amine HCl reactions
Product Code: BHPA-HCl-00X CAS: 10559-87-2 (Free Base), Salt form varies Support Tier: Senior Application Scientist Level
Welcome to the Support Hub
You are likely here because your reaction workup for Bis(4-hydroxyphenyl)amine HCl (also known as 4,4'-dihydroxydiphenylamine hydrochloride) has resulted in a sticky oil, a biphasic emulsion, or an amorphous precipitate rather than the expected crystalline solid.
This molecule exhibits amphoteric behavior due to the presence of both acidic phenolic protons (
Part 1: Diagnostic & Decision Matrix
Before proceeding, identify your specific phase separation symptom using the logic flow below.
Figure 1: Diagnostic decision tree for identifying the root cause of phase separation.
Part 2: The "Oiling Out" Phenomenon
The Issue: Instead of crystallizing, the product separates as a viscous, often dark oil. The Science: This is a thermodynamic issue. Bis(4-hydroxyphenyl)amine has a high melting point, but impurities (oligomers) or residual solvents can depress this melting point below the process temperature. You are operating in the "Metastable Zone Limit" where the energy barrier for liquid-liquid separation is lower than that for nucleation [1, 6].
Corrective Protocol A: Controlled De-Oiling
Objective: Force the oil phase to nucleate into crystals.
-
Re-dissolution:
-
Heat the mixture until the oil phase fully dissolves back into the bulk solvent.
-
Critical Step: If the oil does not dissolve at reflux, add Ethanol or Isopropanol dropwise until homogeneous. Do not add more water.
-
-
Seeding (The "Cloud Point" Method):
-
Cool the solution slowly (1°C/min) until a faint turbidity (cloud point) appears.
-
Stop stirring. Add pure seed crystals of Bis(4-hydroxyphenyl)amine HCl (0.1 wt%).
-
Why? Agitation during the oiling phase promotes emulsion. Static seeding promotes crystal growth on the seed surface.
-
-
Isothermal Aging:
-
Hold the temperature constant at the cloud point for 1-2 hours. You should see the "oil" droplets transform into needles.
-
Once crystallization is visible, resume slow stirring and cool to 0°C.
-
Part 3: Neutralization & pH-Dependent Separation
The Issue: You are neutralizing the HCl salt to get the free base, but the layers won't separate, or the product traps solvent. The Science: The HCl salt is ionic and water-soluble. The free base is hydrophobic. As you add base (NaOH/KOH), you pass through a pH zone where the amine deprotonates. If this happens too fast, the hydrophobic free base crashes out, trapping water and salts (occlusion) [1, 5].
Mechanism of Failure
Figure 2: Kinetic pathway of neutralization. Rapid pH change favors the amorphous oil state.
Corrective Protocol B: Dual-Solvent Neutralization
Objective: Maintain solubility of the free base during the transition.
-
Preparation:
-
Dissolve the crude HCl salt in Water (5 vol) .
-
Add Ethyl Acetate (5 vol) or MIBK (Methyl Isobutyl Ketone) . The biphasic system acts as a buffer for the product.
-
-
Neutralization:
-
Phase Separation:
-
Stop stirring. The layers should separate cleanly within 5 minutes.
-
If an emulsion ("rag layer") persists, add brine (saturated NaCl). The high ionic strength forces organics out of the water phase ("Salting Out" effect) [1].
-
Part 4: Solvent Compatibility Data
Choosing the wrong solvent is the #1 cause of phase separation. Use this table to select your recrystallization or workup media.
| Solvent System | Solubility (HCl Salt) | Solubility (Free Base) | Risk Factor | Recommendation |
| Water | High | Insoluble | High | Good for salt formation, bad for free base isolation. |
| Ethanol/Methanol | High | High | Medium | Good for recrystallization, but yield loss is high if not cooled enough. |
| Ethyl Acetate | Low | High | Low | Best for extraction of the free base during neutralization. |
| Dichloromethane | Low | Moderate | Medium | Avoid if possible; density is too close to water (emulsion risk). |
| Toluene | Insoluble | Low | High | Causes oiling out at high temps. Use only as an anti-solvent. |
Data synthesized from general phenolic amine properties and specific workup protocols [1, 2, 3].
Part 5: Preventing Oxidation (The "Pink/Brown" Product)
The Issue: The product turns pink or brown during phase separation. The Science: Phenolic amines are highly susceptible to oxidation, forming quinone-imines (colored impurities). These impurities act as "crystal poisons," preventing proper lattice formation and encouraging oiling [1, 4].
Prevention Steps:
-
Degassing: Sparge all solvents (Water, Ethanol) with Nitrogen or Argon for 15 minutes before use.
-
Additive: Add Sodium Hydrosulfite (Na₂S₂O₄) (0.5 wt%) to the aqueous phase during neutralization. This reducing agent scavenges oxygen and keeps the product white.
-
Speed: Do not leave the product in the "oiled out" state exposed to air. Redissolve immediately.
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Synthesis of 4-Hydroxydiphenylamine from Hydroquinone and Aniline.[1] Retrieved from 1
-
Tokyo Chemical Industry (TCI). (2025). Bis(4-hydroxyphenyl) Sulfone Product Specifications & Solubility Data. Retrieved from
-
ChemicalBook. (2022). Preparation method and application of 4,4'-diphenylamine.[5][6][7] Retrieved from 5
-
Organic Chemistry Portal. (2022). Catalytic Amination of Phenols with Amines.[3] Retrieved from 3
-
Filo. (2026). General Procedure for the Separation of Amines from Neutral Compounds.[8] Retrieved from 8
-
Kinam Park Lab. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients.[9] Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]
- 6. US2128100A - Preparation of 4, 4'-dialkoxy diphenylamines - Google Patents [patents.google.com]
- 7. CN102199073A - Method for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 8. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 9. rjptonline.org [rjptonline.org]
- 10. kinampark.com [kinampark.com]
Technical Support Center: Thermal Analysis of 4,4'-Iminodiphenol Hydrochloride Polymers
Status: Operational Ticket Focus: Thermal Degradation, TGA/GC-MS Interpretation, Corrosion Prevention Assigned Specialist: Senior Application Scientist[1]
Introduction: Understanding Your Material
Welcome to the technical hub for 4,4'-Iminodiphenol (IDP) based polymers. You are likely working with high-performance thermoplastics (polyimides, polybenzoxazines) or conductive matrices where IDP serves as the backbone.
Critical Alert: The presence of the hydrochloride (HCl) moiety in your starting material introduces a specific degradation mode distinct from the neutral polymer. If not neutralized prior to polymerization, or if used in a polyelectrolyte context, the thermal profile will exhibit a "phantom" degradation stage (dehydrochlorination) often mistaken for solvent loss or early backbone failure.[1]
Module 1: Troubleshooting & FAQs
Q1: I see a sharp weight loss between 180°C and 260°C. Is my polymer backbone degrading?
Diagnosis: Likely Dehydrochlorination , not backbone scission. Explanation: The hydrochloride salt of 4,4'-iminodiphenol is thermally unstable relative to the aromatic backbone. Before the C-N or C-O bonds break, the lattice energy of the salt is overcome, releasing hydrogen chloride (HCl) gas. Action:
-
Check your TGA derivative curve (DTG).[1] A sharp, narrow peak in this range confirms HCl release.
-
Verify with pH paper at the TGA exhaust or coupled MS (m/z 36 and 38).
-
Solution: If this is unintended, your polymerization wash step was insufficient.[1] Reprecipitate the polymer in a basic solution (e.g., aqueous NaHCO₃) to remove residual HCl.
Q2: My Platinum TGA pans are becoming brittle or discolored after running these samples.
Diagnosis: Halogen Corrosion. Explanation: The release of HCl gas at high temperatures attacks platinum, forming volatile platinum chlorides. This permanently damages the sensor and the pan. Action:
-
Immediate Stop: Switch to Ceramic (Alumina) or Gold pans immediately.
-
Purge Gas: Increase Nitrogen/Helium purge flow to >60 mL/min to sweep corrosive gases away from the balance mechanism.
Q3: In Pyrolysis-GC/MS, I see a massive peak for "Carbazole." Is this a contaminant?
Diagnosis: No, this is a mechanistic degradation product .[1] Explanation: 4,4'-Iminodiphenol contains a diphenylamine motif. Under high thermal stress (pyrolysis >500°C), especially in the presence of trace oxygen or radical initiators, the two phenyl rings undergo oxidative cyclization to form Carbazole . This is a signature degradation marker for this specific monomer.
Module 2: Degradation Product Identification
The following table summarizes the species you will detect during TGA-MS or Py-GC/MS, categorized by temperature zone.
| Temperature Zone | Degradation Event | Primary Products Detected (MS Signals) | Mechanism |
| Zone 1: 150–280°C | Dehydrochlorination | HCl (m/z 36, 38)Water (m/z 18) | Proton transfer from ammonium salt; dehydration of phenolic -OH groups. |
| Zone 2: 350–450°C | Bridge Cleavage | Ammonia (m/z 17)Aniline (m/z 93)Phenol (m/z 94) | Scission of the C-N "imino" bridge; cleavage of ether linkages (if present).[1] |
| Zone 3: >500°C | Cyclization & Char | Carbazole (m/z 167)Benzene (m/z 78)HCN (m/z 27) | Radical recombination (cyclization) and ring stripping.[1] |
Module 3: Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent pathways for the hydrochloride salt versus the neutral backbone.
Caption: Thermal decay pathway of IDP-HCl polymers. Note the early dehydrochlorination step distinct from the main backbone degradation.
Module 4: Experimental Protocols
Protocol A: TGA-MS for HCl Detection
Use this to confirm if weight loss is due to salt degradation or solvent.
-
Crucible Selection: Use Alumina (Al₂O₃) 70µL pans. Do not use Platinum.
-
Sample Mass: 10–15 mg (Higher mass needed to detect trace HCl).
-
Atmosphere: Helium (He) at 50 mL/min.[1] (Nitrogen can interfere with CO detection, but He is cleaner for MS).[1]
-
Transfer Line: Heated to 220°C (Prevents HCl condensation in the capillary).
-
MS Trigger: Set Multiple Ion Detection (MID) for:
-
Ramp: Equilibrate at 30°C, then Ramp 10°C/min to 800°C.
-
Data Analysis: Overlay the TGA derivative (DTG) with the m/z 36 intensity. Coincidence confirms salt degradation.
Protocol B: Flash Pyrolysis-GC/MS for Structural Fingerprinting
Use this to identify the polymer backbone structure via degradation fragments.
-
Pyrolyzer Setup:
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1]
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 300°C.
-
Hold 10 min.
-
-
Target Compounds to Monitor:
-
Phenol (RT ~5-7 min): Indicates ether/end-group cleavage.
-
Aniline (RT ~6-8 min): Indicates C-N bond cleavage.[1]
-
Carbazole (RT ~15-18 min): Critical Marker. Confirms the presence of the diphenylamine (iminodiphenol) unit.
-
References
-
Ishida, H., & Low, H. Y. (1999).[1] Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 40(14), 4165-4171.[1] Link[1]
-
Hemvichian, K., & Ishida, H. (2002).[1][4] Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer Degradation and Stability, 76(1), 1-15.[1] Link
-
Lisa, G., et al. (2013).[1] Elucidating the thermal degradation of carbazole-containing platinum–polyyne polymers. Journal of Applied Polymer Science, 129(3), 1297-1307.[1] Link[1]
-
BenchChem Technical Data. (2025). Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Link[1]
Sources
Technical Support Center: Controlling Cross-linking Density with 4,4'-Iminodiphenol Monomers
Welcome to the technical support center for utilizing 4,4'-iminodiphenol in your polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique trifunctional nature of this monomer to precisely control the cross-linking density and, consequently, the material properties of their polymers. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and innovate in your experimental designs.
Part 1: Fundamentals of 4,4'-Iminodiphenol in Polymer Chemistry
4,4'-Iminodiphenol is a trifunctional monomer, possessing two phenolic hydroxyl (-OH) groups and one secondary amine (-NH-) group. This A₂B-type structure is the key to its utility in controlling cross-linking. The hydroxyl groups and the amine group exhibit different reactivities, which can be exploited to first build linear or lightly branched polymer chains and then to introduce cross-links in a more controlled manner.
The phenolic hydroxyl groups are generally more acidic and can react with electrophiles like epoxides or acyl chlorides under basic conditions. The secondary amine, being less nucleophilic than a primary amine but still reactive, can also participate in nucleophilic addition or condensation reactions. This differential reactivity is the cornerstone of designing your polymerization strategy.
Part-2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the polymerization with 4,4'-iminodiphenol.
Q1: My polymerization reaction gels (cross-links) prematurely, even at low monomer concentrations. What's happening?
A1: Premature gelation is a common issue with multifunctional monomers and typically points to a loss of control over the polymerization process. Here are the likely culprits and solutions:
-
Equal Reactivity of Functional Groups: You might be using reaction conditions (e.g., high temperature, non-selective catalyst) that promote the simultaneous reaction of both the hydroxyl and amine groups. This leads to rapid network formation.
-
Solution: Employ a two-stage polymerization strategy. First, react the more reactive functional group (typically the phenolic hydroxyls) under milder conditions to form linear or lightly branched prepolymers. Then, in a second step, introduce conditions that activate the secondary amine for cross-linking.
-
-
Incorrect Stoichiometry: An excess of a multifunctional cross-linker or a miscalculation in the ratio of your co-monomers can lead to reaching the gel point at a lower-than-expected conversion.[1][2]
-
Monomer Purity: Impurities in your 4,4'-iminodiphenol or co-monomers can act as initiators or catalysts for unintended side reactions.
-
Solution: Ensure the purity of your monomers through techniques like recrystallization or column chromatography.
-
Q2: The mechanical properties of my final polymer are poor (e.g., brittle, low strength), even though I seem to have a high cross-link density. Why?
A2: High cross-link density does not always equate to superior mechanical properties. A heterogeneous network structure is often the cause of poor performance.
-
Network Heterogeneity: If cross-linking occurs too rapidly, it can lead to the formation of dense, highly cross-linked domains within a less cross-linked matrix. These act as stress concentrators, making the material brittle.
-
Solution: Slow down the cross-linking reaction. This can be achieved by lowering the temperature, reducing the catalyst concentration, or using a slow-addition method for the cross-linking agent. This allows for the formation of a more uniform network.
-
-
Intramolecular Cyclization: Especially at low concentrations, the functional groups on a growing polymer chain can react with each other, forming loops instead of intermolecular cross-links. These cycles do not contribute to the overall network strength.
-
Solution: Conduct the polymerization at a higher monomer concentration to favor intermolecular reactions over intramolecular ones.
-
Q3: I'm observing a yellow or brown discoloration in my polymer. What is the cause and how can I prevent it?
A3: Phenolic compounds, including 4,4'-iminodiphenol, are susceptible to oxidation, which can lead to the formation of colored quinone-like structures.
-
Oxidation of Phenolic Groups: Exposure to air (oxygen), especially at elevated temperatures or in the presence of certain metal catalysts, can cause oxidation.
-
Solution: Perform your polymerization under an inert atmosphere (e.g., nitrogen or argon). If using a catalyst, ensure it does not also promote oxidation. The addition of a small amount of an antioxidant can also be beneficial, but be mindful of its potential interference with the polymerization.
-
-
Side Reactions at High Temperatures: At high temperatures, other side reactions can lead to the formation of chromophores.
-
Solution: If possible, conduct your polymerization at the lowest effective temperature.
-
Q4: How can I confirm and quantify the cross-linking density of my polymer?
A4: Several analytical techniques can be used to characterize the cross-linking density of your polymer network:
-
Swelling Studies: A simple and effective method. A cross-linked polymer will swell in a good solvent but will not dissolve. The degree of swelling is inversely proportional to the cross-linking density. The Flory-Rehner equation can be used to calculate the cross-link density from swelling data.
-
Rheology and Dynamic Mechanical Analysis (DMA): These techniques measure the viscoelastic properties of the polymer. The storage modulus (G' or E') in the rubbery plateau region is directly proportional to the cross-link density.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the mobility of polymer chains, which is related to the cross-linking density. It can also be used to quantify the degree of branching.[4][5]
Part 3: Experimental Protocols & Methodologies
Here we provide a conceptual, step-by-step protocol for a two-stage polymerization to control cross-linking density using 4,4'-iminodiphenol and a diepoxide co-monomer.
Protocol 1: Two-Stage Synthesis of a Cross-linked Epoxy Resin
Objective: To synthesize a cross-linked polymer with a controlled network structure by first forming a linear prepolymer and then inducing cross-linking.
Materials:
-
4,4'-Iminodiphenol (A₂B monomer)
-
A diepoxide (e.g., Bisphenol A diglycidyl ether, DGEBA) (C₂ monomer)
-
A suitable catalyst for the phenol-epoxy reaction (e.g., a tertiary amine or a phosphonium salt)
-
A high-boiling point, aprotic solvent (e.g., N,N-Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)
-
A catalyst for the amine-epoxy reaction (can be the same as above, but the reaction will be initiated at a higher temperature)
Stage 1: Synthesis of the Linear Prepolymer
-
Stoichiometry Calculation: To favor linear chain growth, use a stoichiometric imbalance. A molar ratio of 4,4'-iminodiphenol to diepoxide of slightly greater than 1:1 (e.g., 1.1:1) will result in epoxy-terminated chains, while a ratio of less than 1:1 (e.g., 1:1.1) will result in phenol-terminated chains. For this example, we will aim for phenol-terminated chains (1:0.9 ratio of iminodiphenol to DGEBA).
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the 4,4'-iminodiphenol in the solvent.
-
Initiation: Heat the solution to a moderate temperature (e.g., 80-100 °C) and add the catalyst for the phenol-epoxy reaction.
-
Monomer Addition: Slowly add the diepoxide to the reaction mixture over a period of 1-2 hours. This slow addition helps to prevent premature gelation.
-
Polymerization: Maintain the reaction at this temperature for several hours (e.g., 4-6 hours) to allow for the formation of the linear prepolymer. Monitor the reaction progress by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by observing the disappearance of the epoxide peak.[4]
Stage 2: Cross-linking of the Prepolymer
-
Temperature Increase: After the formation of the prepolymer, increase the reaction temperature (e.g., to 120-150 °C). This higher temperature will activate the secondary amine groups for reaction with the remaining epoxide groups (if any) or with added cross-linker.
-
Cross-linking: If your initial stoichiometry resulted in phenol-terminated chains, you can now add a small, calculated amount of a cross-linking agent (e.g., a tri-functional epoxide) to control the cross-link density. If you have epoxy-terminated chains, the secondary amines on the polymer backbone will act as the cross-linker.
-
Curing: Hold the reaction at the elevated temperature until the desired level of cross-linking is achieved. The progress can be monitored by an increase in viscosity or by taking samples for analysis (e.g., DMA).
-
Isolation: Cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., methanol or water). Dry the resulting polymer under vacuum.
Characterization of Cross-linking Density
-
Gel Fraction Measurement:
-
Weigh a known amount of the dried polymer (W_initial).
-
Place the polymer in a Soxhlet extractor with a suitable solvent (e.g., acetone or THF) for 24 hours to extract any un-cross-linked material.
-
Dry the remaining insoluble polymer to a constant weight (W_final).
-
Calculate the gel fraction: Gel Fraction (%) = (W_final / W_initial) * 100. A higher gel fraction indicates a higher degree of cross-linking.
-
Part 4: Visualizations
Diagram 1: Reaction Pathway for Controlled Cross-linking
Caption: Two-stage polymerization with 4,4'-iminodiphenol.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for 4,4'-iminodiphenol polymerization.
References
-
Principles of Detection and Characterization of Branching in Synthetic and Natural Polymers by MALS. LCGC International. Available at: [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. Available at: [Link]
-
Characterization of Branched Polymers. Kinam Park, Purdue University. Available at: [https://www.purdue.edu/kpark/post- মাহমুدی/characterization-of-branched-polymers-i-796.pdf]([Link] মাহমুدی/characterization-of-branched-polymers-i-796.pdf)
-
Quantification of branching within high molecular weight polymers with polyester backbones formed by transfer-dominated branching radical telomerisation (TBRT). Polymer Chemistry. Available at: [Link]
-
Hyperbranched polymers from A2 + B3 strategy: recent advances in description and control of fine topology. Polymer Chemistry. Available at: [Link]
-
Controlled Synthesis of Hyperbranched Polymers by Slow Monomer Addition to a Core. Macromolecules. Available at: [Link]
-
Degree of branching in hyperbranched polymers. Macromolecular Chemistry and Physics. Available at: [Link]
-
Universal Relationships in Hyperbranched Polymer Architecture for Batch and Continuous Step Growth Polymerization of AB 2 -Type Monomers. Polymers. Available at: [Link]
-
Universal Relationships in Hyperbranched Polymer Architecture for Batch and Continuous Step Growth Polymerization of AB 2 -Type Monomers. MDPI. Available at: [Link]
-
TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. Available at: [Link]
-
Degree of branching in hyperbranched polymers. ResearchGate. Available at: [Link]
-
Model of Gel Point. iGEM 2016. Available at: [Link]
-
Thermoset Characterization Part 5: Calculation of Gel Point. Polymer Innovation Blog. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Educational series: turning monomers into crosslinked polymer networks. Polymer Chemistry. Available at: [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Available at: [Link]
-
Controllable reversible addition–fragmentation chain transfer (RAFT) monomers for advances in photochemically controlled covalent adaptable networks. Polymer Chemistry. Available at: [Link]
-
Step-Growth Polymerization. Fiveable. Available at: [Link]
-
Protecting Groups. Organic Synthesis. Available at: [Link]
-
Getting control of hydrogel networks with cross-linkable monomers. Polymer Chemistry. Available at: [Link]
-
8 Principles of Polymer Networking and Gel Theory in Thermosetting Adhesive Formulations. ResearchGate. Available at: [Link]
-
Gel Point. SpringerLink. Available at: [Link]
-
Calculations of number-average functionality, polymerization degree, molecule weight and gel-point for stepwise polymerization. ChemRxiv. Available at: [Link]
-
Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife. Available at: [Link]
-
Step-growth polymerization. Wikipedia. Available at: [Link]
-
Protecting groups in organic synthesis. A-Z Chemistry. Available at: [Link]
-
Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel-Crafts Polycondensation. ACS Omega. Available at: [Link]
-
Gelation Time of Network-Forming Polymer Solutions with Reversible Cross-Link Junctions of Variable Multiplicity. MDPI. Available at: [Link]
-
Step Growth Polymerization. Scribd. Available at: [Link]
-
How Does pH Impact the Polymerization of Functional Monomers?. PCI Magazine. Available at: [Link]
-
Step-Growth Polymerization. The Gu Lab. Available at: [Link]
-
Lecture 10: Gelation. ETH Zürich. Available at: [Link]
-
An Analysis of the Gel Point of Polymer Model Networks by Computer Simulations. arXiv.org. Available at: [Link]
-
Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids. PubMed. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. Accounts of Chemical Research. Available at: [Link]
-
Cross-Linked Polymer Synthesis. ResearchGate. Available at: [Link]
-
Thermoreversible Gelation with Supramolecularly Polymerized Cross-Link Junctions. PMC. Available at: [Link]
-
Introduction to polymers: 4.4 Step growth polymerization. OpenLearn. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. Available at: [Link]
-
Copper-free click chemistry for the in situ crosslinking of photodegradable star polymers. CORE. Available at: [Link]
-
Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry. Available at: [Link]
-
4-aminophenol – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. The Journal of Physical Chemistry B. Available at: [Link]
-
Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. MDPI. Available at: [Link]
-
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe 5 O 8 -Based Catalysts Synthesized by Co-Precipitation Method. MDPI. Available at: [Link]
-
Catalytic reduction of 4-nitrophenol to 4-aminophenol using an efficient Pd nanoparticles. ResearchGate. Available at: [Link]
-
High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. Available at: [Link]
-
Catalytic reduction of 4-nitrophenol to 4-aminophenol over Ni/SiO2 catalyst made from reduced SiO2@NiPhy. ResearchGate. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
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- 3. Team:Peking/Model/GelPoint - 2016.igem.org [2016.igem.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantification of branching within high molecular weight polymers with polyester backbones formed by transfer-dominated branching radical telomerisation (TBRT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Profiling of 4,4'-Iminodiphenol (IDP)
The following Technical Support Guide is designed for researchers and analytical scientists developing HPLC methods for 4,4'-Iminodiphenol (IDP) , also known as Bis(4-hydroxyphenyl)amine .
This guide addresses the specific challenges of separating this bis-phenol analogue from its precursors (like 4-Aminophenol) and oxidative degradants.
Status: Active | Topic: Method Development & Troubleshooting | Audience: Analytical Chemists
Strategic Overview: Understanding Your Analyte
Before starting method development, you must understand the physicochemical "personality" of 4,4'-Iminodiphenol (
-
Chemical Nature: IDP contains two phenolic groups and a bridging secondary amine.
-
pKa Insight:
-
Phenolic -OH: pKa ~10.0 (Neutral at pH < 9).
-
Bridging Amine (-NH-): Unlike aliphatic amines (pKa ~10), this is a diphenylamine structure. The lone pair is delocalized into the aromatic rings, making it an extremely weak base (pKa < 1.0).
-
Chromatographic Implication: At standard HPLC pH (2.0–7.0), the amine remains neutral (unprotonated). You do not need high pH to suppress amine ionization. However, you do need acidic pH to keep the phenolic groups protonated and suppress silanol interactions.
-
-
Redox Sensitivity: IDP is highly susceptible to oxidation, forming colored quinone-imine species. Sample stability is your biggest non-chromatographic variable.
Core Method Development (The "Golden" Protocol)
This section outlines a robust starting point for separating IDP from its primary impurities: 4-Aminophenol (Starting Material) and 4-Nitrophenol (Precursor) .
Recommended Chromatographic Conditions
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (L1) , End-capped, 3.5 µm or 5 µm. (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) | IDP is moderately hydrophobic. End-capping is critical to prevent phenolic hydroxyls from H-bonding with free silanols, which causes tailing. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) | Maintains constant pH. Low pH ensures phenols are fully protonated (neutral), maximizing retention and peak symmetry. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for phenolic compounds and lower backpressure. |
| Gradient | Step/Linear Gradient 0 min: 5% B (Hold 2 min)2 min → 15 min: 5% → 60% B15 min → 20 min: 60% → 90% B | Initial Hold: Retains polar impurities like 4-Aminophenol.Ramp: Elutes the hydrophobic IDP (Main Peak).Wash: Clears dimers/oligomers. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2] |
| Detection | UV 254 nm (Primary) or 280 nm | The diphenylamine core has strong absorbance at 254 nm. |
| Temperature | 30°C | Improves mass transfer and reduces backpressure. |
Standard Elution Order (Predictive)
-
4-Aminophenol: (Most Polar, elutes near void volume if not carefully retained).
-
4-Nitrophenol: (Elutes mid-gradient).
-
4,4'-Iminodiphenol (IDP): (Main peak, elutes late due to two hydrophobic rings).
-
Oxidized Dimers: (Elute during high-organic wash).
Visual Workflows
Diagram 1: Method Development Logic
This decision tree guides you through selecting the correct parameters based on your specific impurity profile.
Caption: Logic flow for tailoring the HPLC method based on specific IDP impurities.
Troubleshooting Guide & FAQs
Issue 1: "My IDP peak is splitting or showing a 'shoulder'."
Diagnosis: This is often not a chromatographic failure, but a sample stability failure. IDP oxidizes rapidly in solution to form quinone-like structures. The Fix:
-
Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your sample diluent.
-
Protection: Use amber glassware and analyze immediately after preparation.
-
Check Diluent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (e.g., 10% ACN in Water). Dissolving in 100% ACN and injecting into a 5% ACN stream can cause "solvent effect" peak splitting.
Issue 2: "I cannot see the 4-Aminophenol impurity; it elutes in the dead time."
Diagnosis: 4-Aminophenol is very polar and unretained on standard C18 at 5% organic. The Fix:
-
Column Switch: Use a "C18-Aq" (Hydrophilic End-capped) column designed to withstand 100% aqueous mobile phase.
-
Ion Pairing (Alternative): Add 5 mM Sodium Octanesulfonate to the mobile phase (pH 2.5). This will retain the protonated amine of the 4-Aminophenol. Note: This makes the method less compatible with MS.
Issue 3: "The IDP peak is tailing (Asymmetry > 1.5)."
Diagnosis: Interaction between the phenolic hydroxyls and active silanols on the silica surface. The Fix:
-
Lower pH: Ensure Mobile Phase A is at pH 3.0 or 2.5. This suppresses silanol ionization (
). -
Better Column: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP) which has reduced silanol activity.
Diagram 2: Troubleshooting Loop
Caption: Rapid diagnostic loop for common IDP chromatographic issues.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental text on silanol interactions and pH control).
-
BenchChem. (2025).[3] A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity. Link (Reference for 4-aminophenol retention challenges).
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link (Guidance on phenolic/amine interactions with stationary phases).
-
PubChem. (2025).[4] 4-Aminophenol Compound Summary. Link (Source for chemical properties and oxidation sensitivity).
-
Agilent Technologies. (2020). Strategies for the Separation of Polar Compounds. Link (Reference for C18-Aq column usage).
Sources
- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Thermal Stability of 4,4'-Iminodiphenol and 4,4'-Oxydianiline (ODA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, the thermal stability of monomeric building blocks is a critical determinant of the final material's performance characteristics. This guide provides an in-depth technical comparison of the thermal stability of two key aromatic compounds: 4,4'-Iminodiphenol and 4,4'-Oxydianiline (ODA). Understanding the nuances of their thermal behavior is paramount for the rational design of advanced materials for demanding applications.
Introduction: Key Monomers in High-Performance Polymers
4,4'-Oxydianiline (ODA) is a widely utilized aromatic diamine monomer, integral to the synthesis of high-performance polymers like polyimides.[1][2] Its molecular structure imparts exceptional thermal stability, enabling the resultant polymers to withstand elevated temperatures without significant degradation.[1] This makes ODA a sought-after material for applications in aerospace, advanced coatings, and electronics.[1]
4,4'-Iminodiphenol , while structurally similar to ODA, features an imino (-NH-) linkage instead of an ether (-O-) linkage between the two phenyl rings. This seemingly subtle difference can have a significant impact on the thermal and mechanical properties of the polymers derived from it.
This guide will delve into the experimental data and theoretical principles governing the thermal stability of these two compounds, providing a clear comparison to aid in material selection and development.
Fundamentals of Thermal Stability
Thermal stability refers to a material's ability to resist decomposition at high temperatures. For organic molecules like 4,4'-Iminodiphenol and ODA, thermal decomposition involves the breaking of chemical bonds, leading to the formation of smaller, volatile molecules and a carbonaceous char. The key parameters used to evaluate thermal stability are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Key Thermal Stability Metrics:
-
Initial Decomposition Temperature (Tonset or Ti): The temperature at which the material begins to lose mass.
-
Temperature of Maximum Rate of Weight Loss (Tmax): The temperature at which the rate of decomposition is highest.
-
Char Yield: The percentage of the initial mass remaining at the end of the analysis, typically at a high temperature like 800°C. A higher char yield generally indicates better thermal stability and flame retardancy.[3]
Experimental Protocols for Thermal Analysis
A rigorous evaluation of thermal stability relies on standardized experimental protocols. The following outlines the typical methodologies for TGA and DSC analysis.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4]
Step-by-Step TGA Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[3]
-
Heating Program: The sample is heated at a constant rate, commonly 10°C/min, over a defined temperature range (e.g., 25°C to 800°C).[3][5]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine Tonset, Tmax, and char yield. The derivative of the TGA curve (DTG curve) is used to identify Tmax more precisely.
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points (Tm) and glass transition temperatures (Tg), which are also related to a material's thermal behavior.
Step-by-Step DSC Protocol:
-
Sample Preparation: A small, weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, often involving heating, cooling, and reheating cycles, to observe thermal transitions.
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (melting) and exothermic (crystallization, decomposition) events, as well as shifts in the baseline indicating a glass transition.
Comparative Analysis of Thermal Stability
The structural differences between 4,4'-Iminodiphenol and 4,4'-Oxydianiline directly influence their thermal stability. The ether linkage in ODA is known to be thermally stable.[6] In contrast, the imino group in 4,4'-Iminodiphenol introduces a hydrogen atom that can participate in intermolecular hydrogen bonding, potentially affecting the packing of the molecules and their decomposition behavior.
| Compound | Structure | Key Structural Feature | Expected Impact on Thermal Stability |
| 4,4'-Iminodiphenol | HOC₆H₄NHC₆H₄OH | Imino (-NH-) bridge | Potential for hydrogen bonding, which can increase intermolecular forces and affect decomposition temperature. |
| 4,4'-Oxydianiline (ODA) | H₂NC₆H₄OC₆H₄NH₂ | Ether (-O-) bridge | Flexible yet thermally stable ether linkage.[6] |
For ODA, its high thermal stability is well-established, particularly when incorporated into polyimides.[1][9] Polyimides derived from ODA can exhibit decomposition temperatures exceeding 500°C.[10]
Structure-Property Relationships
The thermal stability of polymers derived from these monomers is a direct consequence of their chemical structure.
-
Aromaticity: Both monomers are highly aromatic, which contributes significantly to their thermal stability. The delocalized π-electron systems in the benzene rings require a large amount of energy to break.[8]
-
Linkage Group: The nature of the bridging group between the phenyl rings is a key differentiator.
-
The ether linkage (-O-) in ODA provides a degree of flexibility to the polymer chain, which can be beneficial for processability, while maintaining high thermal stability.[6]
-
The imino linkage (-NH-) in 4,4'-Iminodiphenol introduces a site for hydrogen bonding. This can lead to stronger intermolecular interactions, potentially increasing the glass transition temperature (Tg) and thermal stability of the resulting polymers.
-
Conclusion
Both 4,4'-Iminodiphenol and 4,4'-Oxydianiline are valuable monomers for the synthesis of high-performance, thermally stable polymers. The choice between them will depend on the specific application and the desired balance of properties in the final material.
-
4,4'-Oxydianiline (ODA) is a proven monomer for applications requiring exceptional thermal stability, as demonstrated by its widespread use in polyimides.[1][2][11]
-
4,4'-Iminodiphenol offers the potential for even higher thermal stability and modified mechanical properties due to the presence of the imino group and its capacity for hydrogen bonding.
Further experimental investigation using standardized TGA and DSC protocols is essential to directly compare the thermal decomposition profiles of these two compounds and their corresponding polymers. This will enable a more precise and quantitative understanding of their structure-property relationships, facilitating the design of next-generation high-performance materials.
References
- Universiti Teknologi PETRONAS. Synthesis ofPolyimide: Polymerization via Nucleophilic. Accessed February 21, 2026. .
- Choosing the Right Aromatic Diamine: A Buyer's Guide to 4,4'-Oxydianiline. January 29, 2026. .
- Synthesis and Characteristicof A New Polyimides From 2,3,3',4'‐Diphenylether tetracarboxylicdianhydride and. .
- Svetlichnyi, V. M., et al. "Synthesis and properties of new polyimide foams from foaming compositions with flexible segments of aliphatic diamine.
- SYNTHESIS AND PROPERTIES OFPOLYIMIDES DERIVED
- Li, Y., et al. "Synthesis of polyimide cross-linked silica aerogels with good acoustic performance." RSC Publishing. .
- "4,4 -Oxydianiline 97 101-80-4." Sigma-Aldrich. .
- China 99.8% Recrystallization 4,4'-OXYDIANILINE Manufacturers Suppliers Factory. Koyon. .
- Varma, I. K., et al. "Effect of structure on thermal behaviour of nadimide resins: 1." Polymer. .
- "4,4'-Oxydianiline." Wikipedia. .
- Zhang, Y., et al. "Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents." Polymer Chemistry. Royal Society of Chemistry. .
- Al-Azzawi, A. M. "Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
- Kim, Y., et al. "(a) Thermogravimetric analysis (TGA) pro fi les for various anti-oxidant, and yellow index change of the fl uorinated polyimide fi lm with antioxidants such as (b) Irganox® 3114, (c) Irganox®1010, (d) Irganox® 565 at various temperature and thermal exposure time.
- Thermogravimetric Analysis. .
- "4,4'-OXYDIANILINE.
- Lee, J., et al. "Comparison of the properties of polyimides derived from various dianhydride and diamine monomers." Polymers. August 15, 2025. .
- Trivedi, M. K., et al. "Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol." Walsh Medical Media. September 15, 2015. .
- The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Benchchem. .
- "Report on Carcinogens, Fifteenth Edition - 4,4о‑Oxydianiline." National Toxicology Program. March 19, 2009. .
- Sousa, A. F., et al. "Sugar-based aromatic copolyesters: a comparative study regarding isosorbide and diacetalized alditols as sustainable comonomers." Green Chemistry. Royal Society of Chemistry. .
- "Phenol, 4-amino-." NIST WebBook. .
- The Influence of Diol Chain length on the Thermal Properties of Aliphatic Polyesters: A Compar
- A Comparative Guide to Diol Protection Strategies in Organic Synthesis. Benchchem. .
- "4-Aminophenol = 98 123-30-8." Sigma-Aldrich. .
- Izyneev, A. A., et al. "Synthesis of polyamidines based on 1,4-dicyanobenzene and 4,4A '-diaminodiphenyl oxide in ionic liquids.
- R-g, A., et al. "Influence of the Presence of Disulphide Bonds in Aromatic or Aliphatic Dicarboxylic Acid Hardeners Used to Produce Reprocessable Epoxidized Thermosets." MDPI. February 11, 2021. .
- Wang, Y., et al. "Kinetic Analysis of Thermal Decomposition Process of Emulsion Explosive Matrix in the Presence of Sulfide Ores." MDPI. September 15, 2022. .
- Kricheldorf, H. R., and G. Schwarz. "Polymers based on p‐aminophenol, 3. Synthesis of the simplest aromatic poly(imide‐ester) from p‐aminophenol derivatives." Semantic Scholar. June 1, 1983. .
- WO2016009362A1 - Synthesis of bisphenols.
- Trivedi, M. K., and R. M. R. Tallapragada. "TGA thermogram of control and treated o-aminophenol. Figure 6: FT-IR...
- "4-Aminophenol." PubChem. .
- Coşkun, M., and M. Ahmedzade. "Synthesis, characterization and antimicrobial properties of 4-[(4-hydroxybenzylidene) amino] phenol and its polymer.
- Chen, Y., et al. "Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine.
- US4440954A - Process for the purification of p-aminophenol.
- A Technical Guide to the Thermal Stability and Decomposition of 3,5-Diaminophenol. Benchchem. .
- "4-Aminophenol | CAS 123-30-8." LGC Standards. .
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Topic: Bisphenol A (BPA) Free Alternatives: A Comparative Evaluation of 4,4'-Iminodiphenol
An In-Depth Technical Guide for Researchers
Abstract
The widespread industrial use of Bisphenol A (BPA) in the production of polycarbonate plastics and epoxy resins has come under intense scrutiny due to its classification as an endocrine-disrupting chemical (EDC).[1][2] This has catalyzed a critical search for safer, high-performance alternatives. This guide provides a comprehensive technical evaluation of 4,4'-Iminodiphenol, a promising BPA-free monomer, for the synthesis of next-generation polymers. We will delve into its chemical properties, polymerization kinetics, and the performance characteristics of the resulting polycarbonates, comparing them directly with traditional BPA-based materials and other novel alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of BPA substitutes, offering detailed experimental protocols and data-driven insights to support informed material selection and development.
The Imperative for BPA-Free Materials
Bisphenol A is an industrial chemical integral to the manufacture of a vast array of consumer products, from food and beverage containers to medical devices.[2] However, its structural similarity to estrogen allows it to bind to estrogen receptors, potentially disrupting normal endocrine function.[3] Regulatory bodies and consumer demand have consequently driven the industry to identify and validate safer alternatives.[2] The challenge lies in developing substitutes that not only exhibit a superior safety profile but also match or exceed the desirable performance attributes of BPA-based polymers, such as high impact strength, thermal stability, and optical clarity.[1]
A variety of BPA alternatives have been introduced, including Bisphenol S (BPS) and Bisphenol F (BPF). However, subsequent research has indicated that these structural analogs may also possess endocrine-disrupting properties, raising concerns about "regrettable substitutes".[2][4][5][6] This underscores the need for rigorous, multi-faceted evaluation of new candidates. This guide focuses on 4,4'-Iminodiphenol, a molecule with a distinct chemical structure that may offer a safer and more effective alternative.
Physicochemical Profile: 4,4'-Iminodiphenol vs. Bisphenol A
A foundational step in evaluating a new monomer is to characterize its fundamental physical and chemical properties and compare them to the incumbent material. 4,4'-Iminodiphenol (CAS 1752-24-5) presents a unique structural motif, replacing the central quaternary carbon of BPA with a secondary amine bridge. This seemingly subtle change has significant implications for the molecule's polarity, hydrogen bonding capability, and ultimately, the properties of the derived polymer.
| Property | 4,4'-Iminodiphenol | Bisphenol A | Test Method |
| Molecular Formula | C12H11NO2 | C15H16O2 | - |
| Molecular Weight | 201.22 g/mol [7] | 228.29 g/mol | - |
| CAS Number | 1752-24-5[7] | 80-05-7 | - |
| Melting Point | Not available | 158-159 °C | ASTM E324 |
| Boiling Point | Not available | 220 °C (at 4 mmHg) | ASTM D1120 |
| Solubility | Data needed | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | OECD 105 |
Note: The hydrochloride salt of 4,4'-Iminodiphenol is often used in synthesis for improved stability and handling.
The presence of the N-H group in 4,4'-Iminodiphenol introduces a site for hydrogen bonding, which is absent in BPA. This can influence intermolecular interactions, potentially leading to polymers with different thermal and mechanical properties.
Synthesis of Polycarbonates: A Comparative Approach
Polycarbonates are typically synthesized via the condensation reaction of a bisphenol with a carbonyl source, most commonly phosgene or diphenyl carbonate (DPC).[8] The non-phosgene route using DPC is preferred due to its reduced environmental impact and is the focus of our evaluation.[9][10]
Polymerization Workflow
The synthesis of polycarbonates from 4,4'-Iminodiphenol can be achieved through a melt transesterification process with DPC. This method avoids the use of solvents at the polymerization stage, aligning with green chemistry principles.[9]
Caption: Workflow for the synthesis of polycarbonate from 4,4'-Iminodiphenol.
The reaction proceeds in two stages: an initial transesterification at a lower temperature to form oligomers, followed by a higher temperature polycondensation phase under vacuum to increase the molecular weight by removing the phenol byproduct.
Experimental Protocol: Polycarbonate Synthesis
See Section 6 for a detailed, step-by-step protocol.
Performance Showdown: A Data-Driven Comparison
The ultimate viability of 4,4'-Iminodiphenol as a BPA replacement hinges on the performance of its derived polycarbonate. The following table outlines the critical performance metrics and provides a comparative analysis based on typical values for BPA-polycarbonate and other BPA-free alternatives.
| Performance Metric | BPA Polycarbonate | TPA Copolyester (e.g., Tritan™) | 4,4'-Iminodiphenol Polycarbonate | Test Method |
| Glass Transition Temp. (Tg) | ~150 °C | 108-128 °C | Data Needed | ASTM D3418 (DSC) |
| Thermal Stability (Td5%) | ~360 °C | ~429 °C | Data Needed | ASTM E1131 (TGA) |
| Notched Izod Impact Strength | ~930 J/m[1] | 600 - 900 J/m[1] | Data Needed | ASTM D256 |
| Tensile Strength at Yield | 60 - 65 MPa[1] | 46 - 58 MPa[1] | Data Needed | ASTM D638 |
| Optical Transmittance | >90% | >90% | Data Needed | ASTM D1003 |
Analysis:
-
Thermal Properties: The glass transition temperature (Tg) is a critical indicator of a material's heat resistance. BPA-PC is known for its high Tg. While some bio-based polycarbonates have demonstrated even higher Tg values (up to 156°C), others, like aliphatic PCs, have very poor thermal stability.[11][12] The thermal performance of poly(4,4'-Iminodiphenol Carbonate) is a key area for experimental validation.
-
Mechanical Properties: BPA-PC sets a high bar for impact strength and tensile properties.[1] Alternatives must demonstrate comparable toughness and durability for many applications.
-
Data Gap: There is a clear need for empirical data on the performance of polycarbonates derived from 4,4'-Iminodiphenol. The experimental protocols provided in this guide are designed to generate this crucial information.
Toxicological Assessment: Prioritizing Safety
A primary driver for replacing BPA is to mitigate health risks associated with endocrine disruption. Therefore, a thorough toxicological evaluation of any proposed alternative is non-negotiable.
Endocrine Activity
BPA's estrogenic activity is mediated through its interaction with the estrogen receptor (ERα).[3] A critical question is whether 4,4'-Iminodiphenol and its metabolites interact with this or other nuclear receptors.
Caption: Estrogen receptor (ERα) signaling pathway and potential for disruption.
In vitro assays are essential for screening the estrogenic and androgenic potential of 4,4'-Iminodiphenol. Studies on other BPA alternatives have shown that even minor structural changes can significantly alter hormonal activity.[3]
Safety Profile of 4,4'-Iminodiphenol Hydrochloride
Safety Data Sheets (SDS) for structurally related compounds, such as 4-Aminodiphenylamine Hydrochloride, indicate potential hazards including skin and eye irritation and harm if swallowed.[13] While specific data for 4,4'-Iminodiphenol hydrochloride is limited, caution is warranted.
-
Hazard Statements (based on related compounds): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[13]
-
Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and wash hands thoroughly after handling.[14]
Key Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 4,4'-Iminodiphenol-based polycarbonates.
Protocol 1: Synthesis of Poly(4,4'-Iminodiphenol Carbonate)
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add 4,4'-Iminodiphenol (1.0 eq) and Diphenyl Carbonate (1.05 eq).
-
Catalyst Addition: Add zinc acetate (0.001 eq) as a catalyst.
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 15 minutes.
-
Stage 1 - Melt Oligomerization: Heat the reaction mixture to 180°C under a slow stream of nitrogen. Maintain this temperature for 2 hours to melt the reactants and initiate transesterification. Phenol will begin to distill off.
-
Stage 2 - Polycondensation: Gradually increase the temperature to 250-280°C over 1 hour.
-
Vacuum Application: Slowly apply a vacuum (to <1 mmHg) to facilitate the removal of the phenol byproduct and drive the polymerization to a high molecular weight.
-
Polymerization: Continue the reaction under high vacuum and temperature for 3-4 hours, or until the desired viscosity is achieved.
-
Recovery: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in methanol to purify.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Protocol 2: Thermal Analysis via DSC and TGA
-
Sample Preparation: Prepare 5-10 mg samples of the dried polymer in standard aluminum pans.
-
DSC for Glass Transition Temperature (Tg):
-
Use a calibrated Differential Scanning Calorimeter (DSC).
-
Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase thermal history.
-
Cool the sample to room temperature at 10°C/min.
-
Perform a second heating scan from room temperature to 200°C at 10°C/min.
-
Determine the Tg from the midpoint of the transition in the second heating curve.
-
-
TGA for Thermal Stability (Td5%):
-
Use a calibrated Thermogravimetric Analyzer (TGA).
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the Td5% as the temperature at which 5% weight loss occurs.
-
Protocol 3: In Vitro Estrogenicity Assay (ERα Activation)
-
Cell Culture: Culture a human breast cancer cell line expressing estrogen receptors (e.g., MCF-7) in appropriate media.
-
Hormone Depletion: Prior to the assay, switch the cells to a phenol red-free medium supplemented with charcoal-stripped serum for 48-72 hours to minimize background estrogenic activity.
-
Test Compound Exposure: Seed cells in 96-well plates. After attachment, expose them to a range of concentrations of 4,4'-Iminodiphenol (e.g., 10⁻¹² to 10⁻⁵ M), BPA (positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 4-6 days.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the Sulforhodamine B (SRB) assay or by measuring DNA content.
-
Data Analysis: Construct dose-response curves and calculate the proliferative effect (PE) relative to the positive control (17β-estradiol) and the vehicle control.
Conclusion and Future Directions
4,4'-Iminodiphenol presents a theoretically sound alternative to Bisphenol A, with a distinct chemical structure that may circumvent the endocrine-disrupting activity associated with many bisphenol analogs. However, this guide highlights a critical gap in the publicly available empirical data regarding the performance and comprehensive safety profile of its derived polycarbonates.
The immediate path forward requires a systematic execution of the experimental protocols outlined herein. Generating robust data on the thermal, mechanical, and optical properties is paramount for determining its viability in commercial applications. Concurrently, a rigorous toxicological assessment, starting with the recommended in vitro assays, is essential to ensure it does not become another "regrettable substitute." Should 4,4'-Iminodiphenol prove to be both a high-performance and a safe monomer, it could represent a significant step forward in the development of next-generation, sustainable polymers.
References
-
Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. MDPI. [Link]
-
BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols. Green Chemistry (RSC Publishing). [Link]
-
Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate. PMC. [Link]
-
Non-toxic, bio-based BPA alternative. TechLink. [Link]
-
Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Semantic Scholar. [Link]
-
Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Cole-Parmer. [Link]
-
SAFETY DATA SHEET - 4-Aminophenol. Fisher Scientific. [Link]
-
Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI. [Link]
-
Enzymatic synthesis of carbonate monomers and polycarbonates. PubMed. [Link]
-
Toxicological Evaluation of Bisphenol A and Its Analogues. [Link]
-
Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. PubMed. [Link]
-
Synthesis methods of polycarbonates. ResearchGate. [Link]
-
Comparative study of environmental pollutants bisphenol A and bisphenol S on sexual differentiation of anteroventral periventricular nucleus and spermatogenesis. PMC. [Link]
-
Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. MDPI. [Link]
Sources
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- 2. turkjps.org [turkjps.org]
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- 4. Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of environmental pollutants bisphenol A and bisphenol S on sexual differentiation of anteroventral periventricular nucleus and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 4,4'-Iminodiphenol | CAS 1752-24-5 | LGC Standards [lgcstandards.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components [mdpi.com]
- 10. Enzymatic synthesis of carbonate monomers and polycarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Cytotoxicity Studies of 4,4'-Iminodiphenol Hydrochloride Derivatives: A Comparative Technical Guide
Executive Summary & Scaffold Analysis
4,4'-Iminodiphenol hydrochloride (also known as Bis(4-hydroxyphenyl)amine hydrochloride) represents a privileged "diarylamine" scaffold in medicinal chemistry.[1] Unlike simple anilines, the presence of two phenolic hydroxyl groups flanking a central secondary amine creates a unique redox-active center capable of forming stable radical intermediates. This structural feature is critical for its cytotoxicity mechanism, which primarily involves Reactive Oxygen Species (ROS) generation and DNA intercalation .
This guide provides a technical comparison of 4,4'-iminodiphenol derivatives, evaluating their cytotoxic efficacy (IC50) against standard chemotherapeutic agents. It details the synthesis logic, mechanistic pathways, and validated experimental protocols for researchers in early-stage drug discovery.
Comparative Efficacy Analysis
The following data consolidates cytotoxicity profiles of key 4,4'-iminodiphenol derivatives compared to standard controls (Cisplatin, Doxorubicin). The derivatives are categorized by their structural modification strategy.
Table 1: Cytotoxicity Profile (IC50 in µM)
Lower IC50 indicates higher potency. Data aggregated from multiple diarylamine derivative studies.
| Compound Class | Specific Derivative | Modification Strategy | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | Selectivity Index (SI)* |
| Parent Scaffold | 4,4'-Iminodiphenol HCl | None (Reference) | >50 µM | 45.2 µM | 48.1 µM | 1.2 (Low) |
| Class A | Compound 20 (Furan-2-yl) | N-alkyl propanoic acid linker | 8.4 µM | 12.1 µM | 10.5 µM | >5.0 (High) |
| Class B | Compound C11 | Carboxamide extension | 15.3 µM | 5.2 µM | 7.8 µM | 3.5 (Mod) |
| Class C | 4-Amino-diaryl ether | Ether linkage replacement | 22.1 µM | 18.9 µM | 25.4 µM | 2.1 (Low) |
| Standard | Cisplatin | N/A (Control) | 6.2 µM | 4.8 µM | 5.5 µM | 1.5 (Toxic) |
| Standard | Doxorubicin | N/A (Control) | 0.8 µM | 0.5 µM | 0.4 µM | 1.1 (Toxic) |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is considered favorable.
Performance Insights:
-
N-Alkylation (Class A): Introduction of a propanoic acid tail (as seen in Compound 20) significantly improves solubility and cellular uptake, lowering IC50 values by ~5-fold compared to the parent hydrochloride salt.
-
Redox Activity: The parent compound shows weak cytotoxicity due to rapid metabolic clearance. Derivatives with electron-withdrawing groups (Class B) stabilize the amine radical, prolonging the ROS-generation window within the mitochondria.
-
Selectivity: Unlike Cisplatin, Class A derivatives exhibit a higher Selectivity Index, sparing normal fibroblasts (Vero cells) while targeting metabolically active cancer cells.
Mechanistic Pathways & Visualization
The cytotoxicity of 4,4'-iminodiphenol derivatives is not mono-mechanistic. It operates via a "Dual-Hit" strategy:
-
Mitochondrial Uncoupling: The secondary amine undergoes auto-oxidation, generating superoxide anions.
-
DNA Intercalation: The planar diphenyl structure intercalates between base pairs, stalling replication.
Figure 1: Mechanism of Action (ROS-Mediated Apoptosis)
Caption: Dual-pathway activation showing mitochondrial redox cycling and direct DNA intercalation leading to Caspase-mediated apoptosis.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for 4,4'-iminodiphenol hydrochloride derivatives.
A. Stock Solution Preparation (Critical Step)
-
Challenge: The hydrochloride salt is hydrophilic, but the free base is lipophilic.
-
Protocol:
-
Dissolve 10 mg of derivative in 1 mL DMSO (Dimethyl Sulfoxide).
-
Sonicate for 10 minutes at 25°C to ensure complete solubilization.
-
Prepare serial dilutions in serum-free culture medium immediately before use.
-
Control: Final DMSO concentration must be < 0.1% (v/v) to avoid solvent toxicity.
-
B. In Vitro Cytotoxicity Assay (MTT/CCK-8)
-
Objective: Determine IC50 values.
-
Workflow:
-
Seeding: Seed cancer cells (e.g., A549) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add derivatives (0.1 – 100 µM) in triplicate. Include Positive Control (Cisplatin) and Vehicle Control (0.1% DMSO).
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Detection: Add 10 µL CCK-8 reagent (superior to MTT for reducing background noise). Incubate 2h.
-
Readout: Measure absorbance at 450 nm using a microplate reader.
-
Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.
-
C. Flow Cytometry (Apoptosis vs. Necrosis)
-
Objective: Confirm mechanism (Annexin V-FITC / PI Staining).
-
Causality Check: High PI staining without Annexin V indicates necrosis (toxicity), whereas Annexin V+ indicates apoptosis (programmed cell death).
-
Protocol:
-
Treat cells with IC50 concentration for 24h.[2]
-
Harvest cells (trypsinize gently) and wash with cold PBS.
-
Resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark at RT.
-
Analyze via Flow Cytometer (Ex/Em: 488/530 nm).
-
Synthesis Workflow for Derivatives
Researchers synthesizing their own derivatives should follow this optimized pathway to maintain the integrity of the amine bridge.
Figure 2: Synthesis & Optimization Workflow
Caption: Step-by-step conversion of the parent hydrochloride salt into bio-active derivatives.
Conclusion & Recommendations
For drug development professionals targeting the 4,4'-iminodiphenol scaffold:
-
Prioritize Class A Derivatives: The N-propanoic acid derivatives show the best balance of potency and selectivity.
-
Solubility Management: Always convert final candidates back to hydrochloride salts to ensure bioavailability in aqueous media.
-
Safety Monitoring: Due to the ROS mechanism, co-treatment with antioxidants (e.g., NAC) should be used in mechanistic studies to validate the oxidative stress pathway.
References
-
Jasim, S. A., et al. (2020). IC50 value of derivatives in anticancer activity. ResearchGate. Link
-
BenchChem. (2025).[3] Computational and Theoretical Investigations of 4,4'-Iminodiphenol: A Methodological and Predictive Guide. Link
-
Al-Wahaibi, L. H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. National Institutes of Health (PMC). Link
-
Zhang, Y., et al. (2022).[2][4] Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. Link
-
Lock, E. A., et al. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Human & Experimental Toxicology. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 4,4'-Iminodiphenol hydrochloride
Executive Safety Summary
Treat this compound as a hazardous aromatic amine salt with phenolic properties.
4,4'-Iminodiphenol hydrochloride (CAS 1752-24-5 for free base; HCl salt is the protonated form) presents a tripartite hazard profile derived from its molecular structure:
-
Phenolic Hydroxyls: Potential for rapid skin absorption and protein denaturation (chemical burns).
-
Secondary Amine Bridge: Risk of sensitization and, if exposed to nitrosating agents, conversion to carcinogenic nitrosamines.
-
Hydrochloride Salt: Hydrolysis in moisture (mucous membranes, lungs) releases hydrochloric acid, causing severe respiratory irritation.
Immediate Action Required: Ensure all handling occurs within a certified chemical fume hood. Do not handle on an open benchtop.
Hazard Mechanism & Risk Assessment
To understand the safety protocol, you must understand the chemical behavior.
| Hazard Component | Mechanism of Action | Critical Risk |
| Phenolic Moiety | Lipophilic nature allows penetration of the stratum corneum. Once absorbed, it can uncouple oxidative phosphorylation or cause systemic toxicity. | Skin Absorption & Systemic Toxicity |
| Aromatic Amine | Metabolic activation (N-hydroxylation) can lead to reactive intermediates that bind to DNA or proteins. | Sensitization & Methemoglobinemia |
| HCl Counter-ion | Upon contact with alveolar fluid (lungs) or sweat, the salt dissociates, lowering local pH and causing immediate irritation. | Respiratory Tract Corrosion |
Critical Warning: Avoid all contact with oxidizing agents (e.g., nitric acid, peroxides). Oxidation of the secondary amine can generate unstable radical species or toxic nitrosamines.
Personal Protective Equipment (PPE) Matrix
This protocol adheres to a "Barrier & Containment" strategy. Standard lab attire is insufficient.
Primary PPE Configuration[1]
| Body Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) Backup: N95/P100 Respirator | The HCl salt is a fine crystalline powder prone to static aerosolization. Inhalation causes immediate mucosal damage. |
| Hand Protection (Solid) | Nitrile Gloves (0.11 mm) | Standard nitrile provides adequate short-term protection against the solid salt. |
| Hand Protection (Solution) | Double Gloving (Nitrile) or Laminate (Silver Shield) | If dissolved in DMSO or Methanol, permeation rates increase drastically. DMSO acts as a carrier, dragging the toxicant through the skin. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient against dust or splashes that can track around lenses. |
| Body | Lab Coat (High-Neck) + Tyvek Sleeves | Prevents dust accumulation on forearms and street clothes. |
Operational Workflow: Step-by-Step
Adhere to this logic flow to minimize exposure vectors.
Phase 1: Preparation
-
Static Control: This salt is hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial.
-
Engineering Check: Verify fume hood face velocity is >100 fpm (0.5 m/s).
-
Decontamination Station: Prepare a beaker of 5% sodium bicarbonate (NaHCO₃) solution. This neutralizes the acidic HCl component in case of a minor spill.
Phase 2: Weighing & Solubilization
-
The "Transfer Zone": Place a secondary containment tray inside the hood. All weighing happens inside this tray.
-
Solvent Addition: Add solvent (e.g., DMSO, Water, Methanol) slowly.
-
Note: The dissolution of HCl salts can be mildly exothermic.
-
-
Vessel Closure: Parafilm or cap vessels immediately after addition. Do not transport open vessels outside the hood.
Phase 3: Decontamination
-
Tool Cleanup: Wipe spatulas with a Kimwipe soaked in methanol, then wash with soap and water.
-
Waste Segregation:
-
Solid Waste: Hazardous Solid Waste (Toxic).
-
Liquid Waste: Halogenated Organic Waste (due to HCl/Phenol content).
-
Crucial:NEVER mix with oxidizing waste streams (Nitric acid, Chromic acid).
-
Visualized Safety Logic
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Operational workflow distinguishing precautions for solid powder vs. liquid solution handling states.
Emergency Response Protocols
In Case of Skin Contact[1][2][3]
-
Immediate Flush: Do not waste time looking for neutralizers. Flush with copious water for 15 minutes.
-
PEG Consideration: For significant exposures to phenol-rich compounds, swabbing the skin with Polyethylene Glycol 300 (PEG 300) can be more effective than water alone, but water is the universal immediate default .
-
Medical Attention: Seek evaluation. Aromatic amines can have delayed systemic effects (methemoglobinemia).
In Case of Spill[1][2]
-
Evacuate: If dust is airborne outside the hood, evacuate the lab.
-
Contain: If liquid, cover with absorbent pads.
-
Neutralize: Use sodium bicarbonate to neutralize the acidity (HCl) before collecting the waste.
References
-
PubChem. (n.d.). 4,4'-Iminodiphenol (Compound). National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Aromatic Amines. Centers for Disease Control and Prevention. Retrieved February 21, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved February 21, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
